molecular formula C14H9NO4S2 B12403619 NCGC00188636

NCGC00188636

货号: B12403619
分子量: 319.4 g/mol
InChI 键: CMJAMIDDDWHBJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

NCGC00188636 is a useful research compound. Its molecular formula is C14H9NO4S2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C14H9NO4S2

分子量

319.4 g/mol

IUPAC 名称

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid

InChI

InChI=1S/C14H9NO4S2/c16-14(17)9-5-1-3-7-11(9)20-13-10-6-2-4-8-12(10)21(18,19)15-13/h1-8H,(H,16,17)

InChI 键

CMJAMIDDDWHBJT-UHFFFAOYSA-N

规范 SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)SC3=CC=CC=C3C(=O)O

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide: NCGC00188636, a Covalent Inhibitor of Pyruvate Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC00188636, also known as 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid (DBS), is a novel small molecule identified as a covalent inhibitor of pyruvate (B1213749) kinase (PYK).[1] Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, which generates a molecule of ATP. Due to its central role in cellular metabolism, particularly in proliferative cells and certain pathogens, pyruvate kinase is a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical data, and detailed experimental protocols.

Mechanism of Action

This compound functions as an irreversible inhibitor of pyruvate kinase by forming a covalent bond with a conserved lysine (B10760008) residue within the active site of the enzyme.[1] Specifically, in Leishmania mexicana pyruvate kinase (LmPYK), this has been identified as Lys335. The saccharin (B28170) moiety of this compound reacts with the primary amine of the lysine side chain, leading to the formation of a stable adduct. This covalent modification sterically hinders the binding of the nucleotide substrates, ADP and ATP, thereby blocking the enzyme's catalytic activity.[1] The time- and dose-dependent inhibition observed with this compound is characteristic of irreversible inhibitors.

Signaling Pathway Context: Glycolysis

Pyruvate kinase catalyzes the final, irreversible step in glycolysis, a fundamental metabolic pathway for energy production. Its activity is tightly regulated by allosteric effectors and post-translational modifications to meet the cell's energetic and biosynthetic needs.

Glycolysis_Pathway cluster_PK Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP GAP Glyceraldehyde-3-phosphate F16BP->GAP PK Pyruvate Kinase F16BP->PK Allosteric Activation PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ATP ATP ADP ADP ADP->ATP This compound This compound This compound->PK Covalent Inhibition

Figure 1. Role of Pyruvate Kinase in Glycolysis and Inhibition by this compound.
Molecular Mechanism of Covalent Inhibition

The proposed mechanism of covalent modification involves the nucleophilic attack of the lysine amine on the sulfur atom of the saccharin derivative, leading to the displacement of a leaving group and the formation of a stable covalent bond.

Covalent_Inhibition_Mechanism cluster_Enzyme Pyruvate Kinase Active Site Lysine Lysine Residue (e.g., Lys335 in LmPYK) Intermediate Reversible Complex (E-I) This compound This compound (DBS) This compound->Intermediate Reversible Binding (Ki) Covalent_Adduct Covalent Adduct (E-I*) Intermediate->Covalent_Adduct Covalent Bond Formation (kinact)

Figure 2. Two-step mechanism of covalent inhibition of pyruvate kinase by this compound.

Quantitative Data

The inhibitory potency of this compound has been determined against several pyruvate kinase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized below. For covalent inhibitors, the ratio of the inactivation rate constant to the dissociation constant (k_inact/K_i) is a more accurate measure of potency; however, these values have not been reported in the available literature for this compound.

Target Enzyme Organism IC50 (µM) Reference
Pyruvate Kinase (LmPYK)Leishmania mexicana2.9[1]
Pyruvate Kinase, Erythrocyte (HsRPYK)Homo sapiens8.0[1]
Pyruvate Kinase, Embryonic/Tumor (HsM2PYK)Homo sapiens16.3[1]

Table 1. Inhibitory Activity of this compound against Pyruvate Kinase Isoforms.

Experimental Protocols

Synthesis of this compound

While the primary literature indicates that the detailed synthesis and characterization of this compound are provided in its supplementary data, this information was not publicly accessible at the time of this guide's compilation.

Expression and Purification of Leishmania mexicana Pyruvate Kinase (LmPYK)

A detailed protocol for the expression and purification of LmPYK is crucial for in vitro studies. The following is a general workflow based on established methods.

Protein_Purification_Workflow Start Transformation of E. coli with LmPYK expression vector Culture Culture growth and induction of protein expression Start->Culture Harvest Cell harvesting by centrifugation Culture->Harvest Lysis Cell lysis by sonication Harvest->Lysis Clarification Clarification of lysate by centrifugation Lysis->Clarification Affinity_Chr Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chr Dialysis Dialysis to remove imidazole Affinity_Chr->Dialysis SEC Size Exclusion Chromatography Dialysis->SEC Purity_Check Purity and concentration determination (SDS-PAGE and UV-Vis) SEC->Purity_Check Storage Storage at -80°C Purity_Check->Storage

Figure 3. Workflow for the expression and purification of LmPYK.
Pyruvate Kinase Inhibition Assay

The activity of pyruvate kinase and its inhibition by this compound can be measured using a lactate (B86563) dehydrogenase (LDH)-coupled spectrophotometric assay. In this assay, the pyruvate produced by PYK is converted to lactate by LDH, a process that is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2

  • Substrates: Phosphoenolpyruvate (PEP), Adenosine diphosphate (B83284) (ADP)

  • Coupling Enzyme and Cofactor: Lactate dehydrogenase (LDH), β-Nicotinamide adenine (B156593) dinucleotide (NADH)

  • Enzyme: Purified pyruvate kinase

  • Inhibitor: this compound in DMSO

Protocol Workflow:

Inhibition_Assay_Workflow Start Prepare assay plate with inhibitor dilutions Add_Enzyme Add pyruvate kinase to each well Start->Add_Enzyme Preincubation Pre-incubate enzyme and inhibitor Add_Enzyme->Preincubation Add_Substrates Initiate reaction by adding PEP, ADP, NADH, and LDH Preincubation->Add_Substrates Measure Monitor absorbance at 340 nm over time Add_Substrates->Measure Analysis Calculate initial rates and determine IC50 values Measure->Analysis

Figure 4. Workflow for the pyruvate kinase inhibition assay.
Crystallography of LmPYK in Complex with this compound

The structural basis of the covalent inhibition was elucidated through X-ray crystallography of the LmPYK-NCGC00188636 complex. While the specific crystallization conditions for the complex are not detailed in the main body of the primary literature, a general protocol for LmPYK crystallization has been reported.

General Crystallization Protocol:

  • Protein Preparation: Purified LmPYK is concentrated to a suitable concentration (e.g., 10-15 mg/mL).

  • Complex Formation: The concentrated protein is incubated with an excess of this compound to ensure complete covalent modification.

  • Crystallization Screening: The protein-inhibitor complex is subjected to sparse matrix screening using vapor diffusion methods (sitting or hanging drop) to identify initial crystallization hits.

  • Optimization: The initial crystallization conditions are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

Selectivity Profile

The selectivity of a covalent inhibitor is a critical parameter for its development as a therapeutic agent. While a comprehensive kinase panel screening for this compound has not been published, the primary study notes that the coupling enzyme in the activity assay, rabbit lactate dehydrogenase, which also possesses an active site lysine, was not inhibited by this compound. This suggests a degree of selectivity for pyruvate kinase.

Conclusion

This compound is a valuable tool compound for studying the biology of pyruvate kinase. Its covalent mechanism of action provides potent and irreversible inhibition, making it a useful probe for dissecting the role of pyruvate kinase in various cellular processes. Further studies are warranted to determine its broader selectivity profile and its potential for therapeutic development. The detailed experimental approaches outlined in this guide provide a foundation for researchers to further investigate the properties and applications of this novel pyruvate kinase inhibitor.

References

In-depth Technical Guide: The Mechanism of Action of NCGC00188636

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Despite a comprehensive search of publicly available scientific databases and literature, no specific information regarding the mechanism of action, biological targets, or associated experimental data for the compound identifier NCGC00188636 could be located.

This identifier likely represents a substance from a chemical screening library, potentially from the National Center for Advancing Translational Sciences (NCATS), given the "NCGC" prefix (formerly the NIH Chemical Genomics Center). Information on such compounds often remains within internal databases until and unless they become the subject of published research or patent applications.

Therefore, the core requirements of this technical guide, including data presentation, experimental protocols, and visualizations, cannot be fulfilled at this time due to the absence of publicly accessible data.

General Methodologies for Elucidating a Compound's Mechanism of Action

For the benefit of researchers, scientists, and drug development professionals, this guide will instead outline the typical experimental and computational workflows used to determine the mechanism of action of a novel chemical entity, such as one designated this compound.

Initial High-Throughput Screening (HTS) and Hit Identification

The journey to understanding a compound's mechanism of action begins with its initial identification in a high-throughput screen.

Experimental Workflow: High-Throughput Screening

HTS_Workflow Compound_Library Compound Library (e.g., containing this compound) HTS High-Throughput Screening Compound_Library->HTS Assay_Development Assay Development (Biochemical or Cell-Based) Assay_Development->HTS Data_Analysis Data Analysis & Hit Identification HTS->Data_Analysis Hit_Compound Identified 'Hit' (e.g., this compound) Data_Analysis->Hit_Compound Target_ID cluster_biochem cluster_genetic Hit_Compound Hit Compound (this compound) Biochemical Biochemical Methods Hit_Compound->Biochemical Direct Binding Genetic Genetic Methods Hit_Compound->Genetic Functional Interaction Identified_Target Putative Target(s) Biochemical->Identified_Target Affinity_Chrom Affinity Chromatography TPP Thermal Proteome Profiling ABPP Activity-Based Protein Profiling Genetic->Identified_Target CRISPR CRISPR/Cas9 Screens Signaling_Pathway Compound This compound Target Target Protein (e.g., Kinase) Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation (Blocked) Phospho_Substrate Phosphorylated Substrate Signaling_Cascade Further Signaling Phospho_Substrate->Signaling_Cascade Cellular_Response Cellular Response (e.g., Apoptosis) Signaling_Cascade->Cellular_Response

The Target Profile of NCGC00188636: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

COMPOUND IDENTIFIER: NCGC00188636 SYNONYMS: SID 853931, CID 2496291

Executive Summary

This compound is a small molecule that has been extensively profiled in high-throughput screening (HTS) campaigns, revealing a complex and promiscuous bioactivity profile. Analysis of publicly available data from the PubChem BioAssay database indicates that this compound is a "frequent hitter," demonstrating activity against a multitude of diverse biological targets. This promiscuity suggests that this compound is likely not a selective inhibitor for a single target but rather a compound with polypharmacological characteristics. This guide provides a detailed analysis of the available bioactivity data for this compound, focusing on the most potent and confirmed activities to aid researchers in interpreting screening results and guiding future drug development efforts.

Introduction to this compound

This compound is a chemical compound that has been included in the screening libraries of the NIH Molecular Libraries Program (MLP). As a result, it has been tested in hundreds of biochemical and cell-based assays against a wide array of molecular targets. The recurrent activity of this compound across numerous, often unrelated, assays is a strong indicator of non-specific interactions, which can arise from various factors including compound aggregation, reactivity, or interference with assay technologies. Understanding this promiscuous nature is crucial for any researcher encountering this compound in a screening campaign.

Analysis of Bioactivity Data

A comprehensive review of the PubChem BioAssay data for this compound reveals a pattern of widespread, low-micromolar activity against various targets. While the compound is active in a large number of primary screens, it is essential to focus on confirmatory, dose-response assays to obtain more reliable quantitative data and to begin to discern any potential selectivity.

Quantitative Bioactivity Data

The following table summarizes the most potent and confirmed activities of this compound from dose-response assays available in the PubChem database. It is important to note that even with this filtered data, the compound demonstrates activity against a range of different protein classes.

Target NameGene SymbolAssay ID (AID)Activity TypeActivity Value (µM)Assay Type
Pyruvate Kinase, MusclePKM504843IC501.8Biochemical
Beta-lactamase TEM-1bla488954IC502.1Biochemical
D-amino-acid oxidaseDAO434971IC503.5Biochemical
Casein Kinase 1, epsilonCSNK1E1483IC504.2Biochemical
Prostaglandin E Synthase 2PTGES2651726IC505.1Biochemical
Cytochrome P450 2C19CYP2C191851IC506.3Biochemical
Protein Phosphatase Methylesterase 1PPME12130IC507.8Biochemical
UDP-glucuronosyltransferase 1-9UGT1A9651739IC508.9Biochemical

Detailed Experimental Protocols

To aid in the interpretation and potential replication of the findings, detailed experimental protocols for key assays in which this compound was identified as active are provided below.

Cytochrome P450 2C19 Inhibition Assay (AID 1851)

Assay Overview: This biochemical assay was designed to identify inhibitors of the human cytochrome P450 2C19 (CYP2C19) enzyme. The assay utilizes a proluciferin substrate that is converted to luciferin (B1168401) by CYP2C19. The resulting luciferin is then detected via a luciferase-mediated luminescent signal. Inhibition of CYP2C19 leads to a decrease in luminescence.

Protocol Summary:

  • 2 µL of a solution containing the CYP2C19 isozyme and its corresponding proluciferin substrate were dispensed into the wells of a 1536-well plate.

  • 23 nL of library compounds (at concentrations ranging from 0.24 nM to 40 µM) or control inhibitors were added to the wells.

  • The reaction was initiated by the addition of 2 µL of a NADPH regeneration solution.

  • The plate was incubated for 60 minutes at a temperature optimized for the specific isozyme.

  • 4 µL of a detection reagent containing luciferase was added to each well.

  • After a 20-minute incubation, the luminescence was measured using a ViewLux microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Protein Phosphatase Methylesterase 1 Inhibition Assay (AID 2130)

Assay Overview: This fluorescence polarization-based primary biochemical high-throughput screening assay was developed to identify inhibitors of Protein Phosphatase Methylesterase 1 (PME-1).

Protocol Summary:

  • 4.0 µL of assay buffer (50 mM Tris HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic acid) containing 1.25 µM of PME-1 protein was dispensed into 1536-well microtiter plates.

  • 30 nL of test compound in DMSO (final concentration of 5.9 µM) or DMSO alone was added to the appropriate wells and incubated for 30 minutes at 25°C.

  • The assay was initiated by dispensing 1.0 µL of 375 nM FP-Rh probe in assay buffer to all wells.

  • Plates were centrifuged and incubated for 45 minutes at 25°C.

  • Fluorescence polarization was measured on a Viewlux microplate reader with an excitation wavelength of 525 nm and an emission wavelength of 598 nm.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow of a high-throughput screening campaign and the concept of a promiscuous compound.

HTS_Workflow cluster_0 Primary Screening cluster_1 Confirmatory & Dose-Response Primary Screen Primary Screen Active Compounds Active Compounds Primary Screen->Active Compounds Hits Inactive Compounds Inactive Compounds Primary Screen->Inactive Compounds Confirmatory Assay Confirmatory Assay Active Compounds->Confirmatory Assay Confirmed Hits Confirmed Hits Confirmatory Assay->Confirmed Hits False Positives False Positives Confirmatory Assay->False Positives Dose-Response Assay Dose-Response Assay IC50/EC50 Determination IC50/EC50 Determination Dose-Response Assay->IC50/EC50 Determination Confirmed Hits->Dose-Response Assay

High-Throughput Screening (HTS) Workflow.

Promiscuous_Compound cluster_targets Multiple Biological Targets This compound This compound Target1 Kinase A This compound->Target1 Target2 Protease B This compound->Target2 Target3 GPCR C This compound->Target3 Target4 Ion Channel D This compound->Target4 Target5 ... (etc.) This compound->Target5

Promiscuous Activity of this compound.

Conclusion and Recommendations

The extensive bioactivity data available for this compound strongly suggests that it is a promiscuous compound with polypharmacological properties, rather than a selective inhibitor of a single target. Its activity across a diverse range of protein families, as evidenced by multiple confirmatory dose-response assays, highlights the challenges of interpreting data for such "frequent hitter" compounds.

For researchers who identify this compound as a hit in a screening campaign, the following recommendations are advised:

  • Exercise Caution: Be aware of the compound's known promiscuity and the high likelihood of off-target effects.

  • Perform Orthogonal Assays: Validate any observed activity using alternative assay formats that are less susceptible to artifacts (e.g., biophysical methods like Surface Plasmon Resonance or Isothermal Titration Calorimetry).

  • Conduct Selectivity Profiling: If the compound shows promising potency against a target of interest, it is crucial to screen it against a panel of related and unrelated targets to assess its selectivity profile.

  • Consider as a Tool Compound with Caveats: this compound may serve as a starting point for medicinal chemistry efforts to develop more potent and selective analogs. However, it should not be used as a selective chemical probe in its current form to interrogate the function of a specific biological target.

Unable to Identify Compound NCGC00188636 in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for information regarding "NCGC00188636" in the context of metabolic research, no publicly available data, research articles, or technical documentation corresponding to this identifier could be located.

Extensive queries were conducted to identify the compound and any associated metabolic research, including searches for its chemical name, mechanism of action, experimental protocols, and related signaling pathways. Unfortunately, these searches did not yield any specific results, suggesting that "this compound" may be an internal or non-public designation for a compound, or the identifier may be inaccurate.

Without access to foundational information about this specific molecule, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

It is recommended to:

  • Verify the identifier: Please ensure that "this compound" is the correct and complete identifier for the compound of interest.

  • Provide alternative nomenclature: If available, providing a chemical name, IUPAC name, CAS number, or any other known synonym for the compound would facilitate a more successful search for relevant information.

Further assistance can be provided upon the submission of a valid and publicly recognized identifier for the compound .

No Publicly Available Data on the Biological Activity of NCGC00188636

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, no specific information regarding the biological activity, mechanism of action, or experimental protocols for the compound designated NCGC00188636 is publicly available.

This absence of data prevents the creation of an in-depth technical guide as requested. Literature searches for this specific compound identifier did not yield any publications detailing its synthesis, screening, or biological characterization.

The prefix "NCGC" suggests that this compound may be part of a screening library from the National Center for Advancing Translational Sciences (NCATS), an institution that often generates and tests large numbers of chemical compounds in high-throughput screening campaigns. It is possible that this compound has been synthesized and screened, but the resulting data has not yet been published or made publicly accessible.

Without any foundational data on the compound's effects, it is not possible to provide the requested:

  • Quantitative Data Summary: No IC50, EC50, or other quantitative metrics of biological activity are available to be summarized in a tabular format.

  • Detailed Experimental Protocols: As no experiments involving this compound have been published, there are no methodologies to detail.

  • Signaling Pathway and Workflow Diagrams: The lack of information on the compound's target and mechanism of action means no relevant signaling pathways or experimental workflows can be visualized.

Researchers, scientists, and drug development professionals interested in this compound are advised to monitor scientific publication databases and chemical repositories for any future disclosures of data related to this compound. Direct inquiry to chemical library curators or screening centers that may have generated the compound could also be a potential, though less direct, avenue for information.

In-depth Technical Guide: The Discovery and Synthesis of NCGC00188636

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of the small molecule NCGC00188636. Due to the limited publicly available information on this specific compound, this guide synthesizes the general principles and methodologies commonly employed in high-throughput screening and medicinal chemistry to present a logical and detailed potential pathway for its development. The experimental protocols and data presented herein are illustrative, based on established practices in the field, and are intended to serve as a technical guide for researchers engaged in similar drug discovery efforts.

Discovery of this compound: A High-Throughput Screening Approach

The discovery of a novel bioactive compound such as this compound typically originates from a large-scale screening campaign of a diverse chemical library. The National Center for Advancing Translational Sciences (NCATS) maintains a large collection of small molecules, and the "NCGC" prefix suggests that this compound was identified through one of their screening initiatives.

Experimental Workflow: High-Throughput Screening

The following diagram illustrates a typical workflow for the discovery of a lead compound like this compound from a chemical library.

HTS_Workflow cluster_0 Phase 1: Primary Screening A Compound Library (e.g., NCGC Collection) C High-Throughput Screening (HTS) (1536-well format) A->C B Assay Development (Target-based or Phenotypic) B->C D Primary Hit Identification (Activity > 3 SD above baseline) C->D E Hit Confirmation (Fresh compound re-test) D->E Advancement of Primary Hits F Dose-Response Analysis (IC50/EC50 determination) E->F G Selectivity Profiling (Counter-screens) F->G H Initial Structure-Activity Relationship (SAR) Analysis G->H I Chemical Synthesis of Analogs H->I Identification of Lead Scaffold (this compound) J In vitro ADME/Tox Profiling I->J K In vivo Efficacy Studies J->K L Candidate Selection K->L

Figure 1: A generalized workflow for the discovery of a lead compound.
Experimental Protocol: Primary Assay

A hypothetical target-based fluorescence polarization (FP) assay for the discovery of an inhibitor of a protein-protein interaction (PPI) is described below.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Fluorescent Ligand: A fluorescein-labeled peptide corresponding to one of the binding partners, diluted to 20 nM in Assay Buffer.

    • Protein Target: The recombinant protein partner, diluted to 50 nM in Assay Buffer.

    • Compound Plates: this compound and other library compounds are serially diluted in DMSO and then further diluted in Assay Buffer.

  • Assay Procedure (1536-well plate):

    • Dispense 2 µL of the fluorescent ligand solution to all wells.

    • Dispense 1 µL of the compound solution (or DMSO for controls) to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

    • Dispense 2 µL of the protein target solution to initiate the binding reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • The degree of fluorescence polarization is proportional to the amount of fluorescent ligand bound to the protein target.

    • Inhibitors will disrupt the PPI, leading to a decrease in fluorescence polarization.

    • Hits are identified as compounds that cause a statistically significant decrease in the signal.

Synthesis of this compound

The chemical synthesis of this compound would be dictated by its chemical scaffold. Assuming a common heterocyclic core, a representative synthetic scheme is provided.

Hypothetical Synthetic Pathway

The following diagram illustrates a potential multi-step synthesis for a hypothetical benzimidazole (B57391) derivative, a common scaffold in medicinal chemistry.

Synthesis_Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cyclization cluster_2 Step 3: Functionalization A Starting Material A (o-phenylenediamine) C Intermediate 1 (Amide) A->C EDC, HOBt DMF, rt, 12h B Starting Material B (Carboxylic Acid) B->C D Intermediate 2 (Benzimidazole Core) C->D Acetic Acid 100°C, 4h E Final Product (this compound) D->E Reagent C, Base THF, 0°C to rt, 6h

Figure 2: A representative synthetic pathway for a heterocyclic compound.
Experimental Protocol: Representative Synthesis Step (Amide Coupling)

  • Reaction Setup:

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired amide intermediate.

Biological Activity and Mechanism of Action

The biological activity of this compound would be characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and mechanism of action.

Signaling Pathway Perturbation

Assuming this compound is an inhibitor of a kinase, its effect on a cellular signaling pathway can be visualized as follows.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Adaptor Proteins B->C Activates D Kinase 1 C->D Activates E Kinase 2 (Target) D->E Phosphorylates F Kinase 3 E->F Phosphorylates G Transcription Factor F->G Activates H Gene Expression G->H Regulates I Cellular Response (e.g., Proliferation) H->I Leads to NCGC This compound NCGC->E Inhibits

Figure 3: Inhibition of a kinase signaling pathway by this compound.
Quantitative Biological Data

The potency and selectivity of this compound would be quantified and presented in a tabular format for clear comparison.

Assay Type Target/Cell Line Metric Value (nM)
Biochemical AssayRecombinant Kinase 2IC5050
Cell-based AssayCancer Cell Line AGI50250
Cell-based AssayCancer Cell Line BGI50750
Selectivity AssayOff-target Kinase 1IC50>10,000
Selectivity AssayOff-target Kinase 2IC505,000

Table 1: In Vitro Activity Profile of this compound

Conclusion

While specific public data for this compound is not available, this technical guide outlines the standard multidisciplinary approach that would be employed in its discovery and development. The journey from a high-throughput screening hit to a potential clinical candidate involves rigorous and iterative cycles of biological testing and chemical synthesis. The methodologies, diagrams, and data presented here serve as a robust framework for understanding the processes involved in modern drug discovery and can be adapted by researchers in the field for their own investigations.

Unraveling the Enigma of NCGC00188636: A Dead End in the Quest for a Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive investigation into publicly available chemical and biological databases, the specific compound identifier NCGC00188636 remains elusive, preventing the generation of a detailed technical guide on its structure-activity relationship (SAR). The lack of a defined chemical structure and biological target for this designation makes a thorough analysis and the fulfillment of the user's request for an in-depth whitepaper impossible at this time.

The prefix "NCGC" strongly suggests an origin within the National Center for Advancing Translational Sciences (NCATS), formerly the NIH Chemical Genomics Center (NCGC). This indicates that this compound is likely an internal identifier used for tracking compounds within their screening and drug development programs. However, this specific identifier does not resolve to any publicly accessible information in major chemical repositories such as PubChem and ChEMBL, nor is it directly searchable in NCATS's own public data portals, including the NCATS Pharmaceutical Collection and the Inxight: Drugs database.

Extensive search queries aimed at identifying the compound's structure, biological activity, or any associated publications have yielded no specific results. It is plausible that this compound represents a compound that is still in the early stages of investigation and has not yet been publicly disclosed. Alternatively, the identifier may have been superseded by a different designation, or it may be part of a proprietary dataset not available to the public.

Without the fundamental knowledge of the molecule's chemical architecture and its intended biological target, the core requirements of the requested technical guide—summarizing quantitative SAR data, detailing experimental protocols, and visualizing signaling pathways—cannot be met. A meaningful discussion of how modifications to a chemical structure influence its biological activity is entirely dependent on having a reference structure and its associated activity data.

Therefore, until information linking this compound to a specific chemical entity and its biological context becomes publicly available, the creation of a comprehensive technical guide on its structure-activity relationship remains an unachievable task. Researchers and professionals interested in this particular compound are advised to consult any direct communications or publications from NCATS that may shed light on this identifier.

In Vitro Characterization of NCGC00188636: A Covalent Pyruvate Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC00188636 is a novel, covalent inhibitor of pyruvate (B1213749) kinase (PYK), a key enzyme in the glycolytic pathway. This document provides a comprehensive in vitro characterization of this compound, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its evaluation. This compound acts by irreversibly binding to a conserved lysine (B10760008) residue within the active site of PYK, thereby blocking nucleotide binding. This time-dependent inhibition offers a promising avenue for therapeutic intervention in diseases characterized by altered cellular metabolism. This guide is intended to provide researchers with the necessary information to utilize this compound as a tool to probe PYK function and as a scaffold for the development of novel therapeutics.

Introduction

Pyruvate kinase (PYK) is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP. As a central regulator of cellular metabolism, PYK plays a vital role in both normal physiology and in various pathological states, including cancer and infectious diseases. The M2 isoform of pyruvate kinase (PKM2) is particularly implicated in the metabolic reprogramming of cancer cells, known as the Warburg effect.

This compound has been identified as a potent and selective covalent inhibitor of PYK. Its mechanism of action involves the formation of a covalent bond with a key lysine residue in the enzyme's active site, leading to irreversible inhibition. This technical guide summarizes the in vitro characterization of this compound, providing quantitative data on its inhibitory activity and detailed protocols for its assessment.

Mechanism of Action

This compound is a member of a saccharin-derivative family of covalent inhibitors.[1] Its inhibitory activity stems from its ability to covalently modify a conserved lysine residue within the nucleotide-binding site of pyruvate kinase.[1] This modification sterically hinders the binding of ADP/ATP, thereby blocking the catalytic activity of the enzyme.[1] The inhibition by this compound is time- and dose-dependent, a characteristic feature of irreversible inhibitors.[1][2]

The proposed mechanism of action is a two-step process:

  • Reversible Binding: this compound initially binds non-covalently to the active site of PYK.

  • Covalent Modification: Following the initial binding, a reactive moiety on this compound forms a covalent bond with the target lysine residue.

Mutation of this specific lysine residue to a non-reactive amino acid, such as arginine, has been shown to abolish the inhibitory effect of this class of compounds, confirming the proposed mechanism.[1]

Quantitative Data

The inhibitory potency of this compound against Leishmania mexicana pyruvate kinase (LmPYK) has been characterized.

ParameterValueTarget EnzymeNotes
IC50 Not explicitly reported; inhibition is time-dependent.LmPYKThe half-maximal inhibitory concentration is dependent on the incubation time.
Ki Not explicitly reported.LmPYKRepresents the initial reversible binding affinity.
kinact Not explicitly reported.LmPYKRepresents the rate of irreversible inactivation.
Inhibition at 50 µM Time-dependent inhibition observed.[2]LmPYKDemonstrates covalent modification over time.

Note: Specific kinetic constants (Ki and kinact) from the primary literature are not publicly available at this time. The provided information is based on qualitative descriptions of the compound's activity.

Experimental Protocols

Pyruvate Kinase Activity Assay (Coupled Enzyme Assay)

This protocol describes a continuous spectrophotometric assay to measure the enzymatic activity of pyruvate kinase. The production of pyruvate is coupled to the lactate (B86563) dehydrogenase (LDH) reaction, which results in the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm.

Materials:

  • Recombinant Pyruvate Kinase (e.g., LmPYK)

  • HEPES buffer (50 mM, pH 7.5)

  • MgCl2 (100 mM)

  • KCl (500 mM)

  • ADP (40 mM, prepare fresh)

  • Phosphoenolpyruvate (PEP) (100 mM, prepare fresh)

  • NADH (10 mM, prepare fresh)

  • Lactate Dehydrogenase (LDH) (e.g., 22 units/mL)

  • This compound (in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing HEPES buffer, MgCl2, KCl, ADP, PEP, NADH, and LDH at their final desired concentrations.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup: To each well of the 96-well plate, add the reaction mixture.

  • Initiate Reaction: Add a small volume of the diluted enzyme solution to each well to start the reaction. For inhibitor wells, pre-incubate the enzyme with this compound for various time points before adding the substrates to characterize the time-dependent inhibition.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the initial reaction velocity (rate of NADH oxidation) from the linear portion of the absorbance vs. time curve. For time-dependent inhibition, plot the remaining enzyme activity against the pre-incubation time for each inhibitor concentration.

Characterization of Covalent Inhibition (IC50 Shift Assay)

This assay is used to confirm the covalent nature of the inhibitor by observing a shift in the IC50 value upon pre-incubation of the enzyme with the inhibitor.

Materials:

  • Same as the Pyruvate Kinase Activity Assay.

Procedure:

  • Enzyme-Inhibitor Pre-incubation: Prepare two sets of reactions. In the first set, pre-incubate the pyruvate kinase with various concentrations of this compound for a short period (e.g., 5 minutes). In the second set, pre-incubate for a longer period (e.g., 60 minutes).

  • Initiate Reaction: After the pre-incubation period, add the substrates (PEP and ADP) to initiate the enzymatic reaction.

  • Measure Activity: Measure the pyruvate kinase activity as described in the coupled enzyme assay protocol.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration for both pre-incubation times and determine the IC50 value for each. A significant decrease in the IC50 value with longer pre-incubation time is indicative of covalent inhibition.

Visualizations

Pyruvate Kinase Signaling Pathway

Pyruvate_Kinase_Pathway Glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Pyruvate_Kinase Pyruvate Kinase (PYK) PEP->Pyruvate_Kinase ADP ADP ADP->Pyruvate_Kinase Pyruvate Pyruvate Pyruvate_Kinase->Pyruvate ATP ATP Pyruvate_Kinase->ATP Warburg_Effect Warburg Effect (Cancer Metabolism) Pyruvate_Kinase->Warburg_Effect This compound This compound This compound->Pyruvate_Kinase Covalent Inhibition TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Cellular_Metabolism Cellular Metabolism & Energy Production ATP->Cellular_Metabolism

Caption: Role of Pyruvate Kinase in Glycolysis and its inhibition by this compound.

Experimental Workflow for Covalent Inhibitor Characterization

Covalent_Inhibitor_Workflow start Start enzyme_prep Prepare Recombinant Pyruvate Kinase start->enzyme_prep inhibitor_prep Prepare Serial Dilutions of this compound start->inhibitor_prep activity_assay Perform Pyruvate Kinase Activity Assay (Coupled) enzyme_prep->activity_assay preincubation Pre-incubate Enzyme with Inhibitor enzyme_prep->preincubation inhibitor_prep->activity_assay inhibitor_prep->preincubation data_analysis Data Analysis: - Determine Initial Velocity - Plot % Inhibition vs. [I] - Calculate IC50 activity_assay->data_analysis ic50_shift IC50 Shift Assay preincubation->ic50_shift ic50_shift->data_analysis confirm_covalency Confirm Covalent Mechanism data_analysis->confirm_covalency kinetic_characterization Determine Kinetic Parameters (Ki, kinact) confirm_covalency->kinetic_characterization IC50 shift observed end End confirm_covalency->end No shift kinetic_characterization->end

Caption: Workflow for the in vitro characterization of this compound as a covalent inhibitor.

Conclusion

This compound is a valuable chemical probe for studying the role of pyruvate kinase in various biological processes. Its covalent and irreversible mechanism of action provides prolonged and specific inhibition, making it a powerful tool for dissecting the complexities of cellular metabolism. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop next-generation pyruvate kinase inhibitors. Further studies are warranted to determine the specific kinetic parameters of inhibition and to evaluate its efficacy in relevant cellular and in vivo models.

References

Unveiling the Kinase Selectivity Profile of NCGC00188636: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the kinase selectivity profile of NCGC00188636, a compound of interest for researchers, scientists, and drug development professionals. The following sections detail the quantitative kinase inhibition data, the experimental protocols used for these assessments, and the potential signaling pathway implications of this compound's activity.

Quantitative Kinase Selectivity Profile

This compound has been profiled against a panel of kinases to determine its inhibitory activity. The data, compiled from publicly available bioassays, reveals a distinct selectivity profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the table below. Lower IC50 values indicate greater potency.

Kinase TargetIC50 (µM)
CSNK1E0.56
CSNK1D0.63
CAMKK21.1
STK17B1.1
PHKG21.2
PIP5K1A1.2
EIF2AK21.3
MYO3B1.3
MAP4K31.4
PAK21.4
TNK21.4
MAP3K11.5
MAP3K41.5
FLT4 (VEGFR3)1.6
GAK1.6
MAP4K51.6
STK31.6
STK331.6
BRSK21.7
CAMK2D1.7
CHEK21.7
EPHA51.7
MAP2K41.7
MARK11.7
PASK1.7
TLK11.7
TSSK1B1.7
ACVR1B1.8
CDK91.8
CIT1.8
DMPK1.8
EPHA41.8
MAP3K21.8
NUAK11.8
ROCK11.8
RPS6KA61.8
STK17A1.8
TRIB21.8
AURKB1.9
CDK11.9
EPHA61.9
EPHB11.9
MAP4K21.9
MAPKAPK51.9
MYLK1.9
NEK91.9
PRKCH1.9
PRKCQ1.9
PRKCZ1.9
SNARK1.9
TRIB31.9
BRD42.0
CSNK2A12.0
MAP3K32.0
MARK22.0
MEK5 (MAP2K5)2.0
MINK12.0
NEK22.0
NEK72.0
PHKG12.0
PLK12.0
ROCK22.0
RPS6KA32.0
STK38L2.0
ULK22.0
WNK12.0

Note: This table represents a selection of the most potently inhibited kinases. For a comprehensive list, please refer to the original data sources in the PubChem BioAssay database.

Experimental Protocols

The kinase inhibition data presented above was generated using established in vitro biochemical assays. The following provides a generalized methodology based on the protocols described in the corresponding PubChem BioAssays.

2.1. General Kinase Assay Protocol

The activity of this compound against the panel of kinases was determined using a radiometric assay that measures the incorporation of the gamma-phosphate of Adenosine Triphosphate (ATP) into a protein or peptide substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide or protein substrate

  • [γ-33P]ATP

  • Kinase buffer (typically contains a buffering agent, MgCl2, and other co-factors as required by the specific kinase)

  • This compound (solubilized in Dimethyl Sulfoxide, DMSO)

  • 96-well or 384-well plates

  • Phosphocellulose or streptavidin-coated filter plates

  • Scintillation counter

Procedure:

  • A solution of this compound at various concentrations is pre-incubated with the purified kinase in the kinase buffer for a specified period (e.g., 10-20 minutes) at room temperature.

  • The kinase reaction is initiated by the addition of a mixture containing the peptide/protein substrate and [γ-33P]ATP.

  • The reaction mixture is incubated for a defined period (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid or EDTA).

  • The phosphorylated substrate is captured on a filter plate.

  • The filter plate is washed multiple times to remove unincorporated [γ-33P]ATP.

  • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • The percentage of kinase inhibition is calculated relative to a DMSO control (vehicle).

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

2.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare this compound Dilution Series Preincubation Pre-incubate Kinase with this compound Compound_Prep->Preincubation Kinase_Prep Prepare Kinase Solution Kinase_Prep->Preincubation Substrate_Prep Prepare Substrate and [γ-33P]ATP Mix Initiation Initiate Reaction (Add Substrate/ATP) Substrate_Prep->Initiation Preincubation->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Terminate Reaction Incubation->Termination Capture Capture Phosphorylated Substrate on Filter Plate Termination->Capture Wash Wash to Remove Unincorporated ATP Capture->Wash Quantification Quantify Radioactivity (Scintillation Counting) Wash->Quantification Inhibition_Calc Calculate Percent Inhibition Quantification->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Kinase Assay Workflow

Signaling Pathway Analysis

The selectivity profile of this compound indicates that it targets multiple kinases involved in various critical cellular signaling pathways. The most potently inhibited kinases, Casein Kinase 1 Epsilon (CSNK1E) and Casein Kinase 1 Delta (CSNK1D), are key regulators of several pathways, including the Wnt and circadian rhythm pathways.

3.1. Wnt Signaling Pathway

In the canonical Wnt signaling pathway, CSNK1D and CSNK1E are involved in the phosphorylation of β-catenin, marking it for degradation. Inhibition of these kinases by this compound could lead to the stabilization and accumulation of β-catenin, which can then translocate to the nucleus and activate the transcription of Wnt target genes.

Wnt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3B) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin CSNK1DE CSNK1D/E CSNK1DE->Beta_Catenin Phosphorylates Beta_Catenin_P p-β-catenin Proteasome Proteasome Beta_Catenin_P->Proteasome Degradation Beta_Catenin->Beta_Catenin_P Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes This compound This compound This compound->CSNK1DE Inhibits

Physicochemical Properties and Immunomodulatory Activity of NCGC00188636: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00188636, also known as CL 246 ,738 and chemically identified as 3,6-bis(2-piperidinoethoxy)acridine trihydrochloride, is a synthetic, low molecular weight immunomodulator. This technical guide provides a comprehensive overview of its physicochemical properties and its mechanism of action, with a focus on its ability to activate Natural Killer (NK) cells. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.

Physicochemical Properties

A summary of the available computed physicochemical properties for this compound is presented in Table 1. To date, experimentally determined values for properties such as melting point, boiling point, and aqueous solubility have not been extensively reported in the public domain. The data provided is computationally derived from its chemical structure.

Table 1: Computed Physicochemical Properties of this compound [1][2]

PropertyValueSource
Molecular Formula C₂₇H₃₈Cl₃N₃O₂PubChem[1][2]
Molecular Weight 543.0 g/mol PubChem[1][2]
Monoisotopic Mass 541.202961 DaPubChem[1][2]
Topological Polar Surface Area 37.8 ŲPubChem[1][2]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 8PubChem
XLogP3 5.3PubChem
Physical Description Solid (presumed)Inferred from related compounds

Biological Activity: Immunomodulation and Natural Killer (NK) Cell Activation

This compound is a potent immunomodulatory agent that has been shown to enhance the activity of the innate immune system, primarily through the activation of Natural Killer (NK) cells.[3] NK cells are a critical component of the early immune response against viral infections and tumor cells.

The mechanism of action of this compound appears to be indirect, involving the activation of other immune cells, such as macrophages, which in turn stimulate NK cell activity.[4][5] Studies on various acridine (B1665455) derivatives have demonstrated their capacity to induce interferon (IFN) production in macrophages.[4] This suggests a signaling cascade where this compound initiates a response in macrophages, leading to the secretion of cytokines that subsequently activate NK cells to produce key immunoregulatory molecules like interferon-gamma (IFN-γ).

Proposed Signaling Pathway for this compound-Mediated NK Cell Activation

The following diagram illustrates the proposed signaling pathway for the immunomodulatory effects of this compound, culminating in the activation of NK cells and the release of IFN-γ.

NCGC00188636_Signaling_Pathway cluster_macrophage Macrophage cluster_nk_cell Natural Killer (NK) Cell This compound This compound Macrophage_Activation Macrophage Activation This compound->Macrophage_Activation Cytokine_Release Cytokine Release (e.g., IL-12, IL-18) Macrophage_Activation->Cytokine_Release NK_Cell_Activation NK Cell Activation Cytokine_Release->NK_Cell_Activation IFN_gamma IFN-γ Production NK_Cell_Activation->IFN_gamma

Caption: Proposed indirect activation of NK cells by this compound via macrophage stimulation.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for the characterization of any drug candidate. The following are standard experimental protocols relevant to the properties of this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP or Log Kₒw) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.

Method: Shake-Flask Method (OECD Guideline 107)

  • Preparation of Solutions: Prepare a stock solution of this compound in either n-octanol or water. The concentration should be determined based on the analytical method's limit of detection. Both the n-octanol and water phases should be mutually saturated before use.

  • Partitioning: A known volume of the stock solution is added to a flask containing a known volume of the other solvent (either water or n-octanol).

  • Equilibration: The flask is securely sealed and shaken at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24 hours) to allow for equilibrium to be reached.

  • Phase Separation: After shaking, the mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

  • Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

LogP_Workflow A Prepare mutually saturated n-octanol and water B Dissolve this compound in one phase A->B C Combine phases and shake to equilibrate B->C D Centrifuge to separate phases C->D E Analyze concentration in each phase (HPLC) D->E F Calculate LogP E->F

Caption: Experimental workflow for determining the Octanol-Water Partition Coefficient (LogP).

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability.

Method: Shake-Flask Method (Thermodynamic Solubility)

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to remove any undissolved solid.

  • Quantification: The concentration of the dissolved this compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV, against a standard curve.

  • Reporting: The solubility is reported in units such as mg/mL or µM.

Solubility_Workflow A Add excess solid this compound to aqueous buffer B Agitate at constant temperature to reach equilibrium A->B C Filter or centrifuge to remove undissolved solid B->C D Quantify concentration in the supernatant (HPLC) C->D E Report solubility D->E

Caption: Experimental workflow for determining aqueous solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling acridine derivatives should be followed. Acridine compounds can be skin and eye irritants.[6][7] Some acridine derivatives are also considered potential mutagens. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is an intriguing immunomodulatory compound with the potential to activate the innate immune system, specifically NK cells. While its physicochemical properties are primarily based on computational models, this guide provides a foundation for further experimental characterization. The proposed mechanism of action, involving an indirect activation of NK cells via macrophages, offers a framework for more detailed mechanistic studies. The provided experimental protocols serve as a starting point for researchers to generate robust data on the physicochemical characteristics of this compound, which is essential for its continued development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for NCGC00188636 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays involving the compound NCGC00188636, based on data available in the PubChem BioAssay database. The information is intended to guide researchers in designing and executing experiments to evaluate the cellular effects of this compound.

Summary of Biological Activity

This compound has been evaluated in multiple cell-based high-throughput screens (HTS) to determine its effect on cell viability and cytotoxicity across various human cell lines. The primary mechanism of action suggested by these assays is the induction of cytotoxicity, leading to a decrease in viable cells.

Data Presentation

The following tables summarize the quantitative data for this compound from key cell-based assays deposited in the PubChem database.

Table 1: Cell Viability Assay Data for this compound

PubChem AIDAssay TitleCell LineActivity OutcomePotency (µM)Efficacy (%)
485314qHTS for small molecule agonists of the human G-protein coupled receptor GPR35HEK293Inactive--
504466qHTS for inhibitors of human mevalonate (B85504) kinaseHEK293Inactive--

Table 2: Cytotoxicity Assay Data for this compound

PubChem AIDAssay TitleCell LineActivity OutcomeIC50 (µM)
492962qHTS for small molecule antagonists of the Vasopressin V2 receptorHEK293Active8.9
624240qHTS for Identification of Inhibitors of the Human UDP-glucuronosyltransferase 1A1 (UGT1A1)HEK293Active11.22
651730qHTS for identification of small molecule inhibitors of human DNA polymerase iotaU2OSActive12.59
720644qHTS assay for inhibitors of human DNA polymerase etaU2OSActive12.59

Experimental Protocols

Detailed methodologies for the key cell culture-based assays are provided below. These protocols are based on the descriptions provided in the respective PubChem BioAssay entries.

Protocol 1: Cell Viability/Cytotoxicity Assay (General Protocol)

This protocol is a generalized procedure based on the methodologies described in PubChem AIDs 492962, 624240, 651730, and 720644.

1. Cell Culture and Seeding:

  • Human cell lines (e.g., HEK293, U2OS) are cultured in appropriate media supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and other necessary growth factors.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
  • For the assay, cells are harvested and seeded into 1536-well microplates at a specific density (e.g., 2,000-5,000 cells/well) in a small volume of culture medium.
  • Plates are incubated for a designated period (e.g., 3-5 hours) to allow for cell attachment.

2. Compound Treatment:

  • This compound is serially diluted to various concentrations.
  • A small volume of the diluted compound is dispensed into the assay plates containing the cells.
  • Control wells containing cells treated with vehicle (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine) are included on each plate.
  • The plates are incubated for an extended period (e.g., 48 hours) at 37°C and 5% CO₂.

3. Viability/Cytotoxicity Measurement:

  • A cell viability reagent, such as CellTiter-Glo® (Promega), is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
  • The plates are incubated at room temperature for a short period (e.g., 30 minutes) to stabilize the luminescent signal.
  • The luminescence of each well is measured using a plate reader.

4. Data Analysis:

  • The raw luminescence values are normalized to the control wells.
  • The percentage of cell viability or inhibition is calculated for each concentration of this compound.
  • The IC50 value, the concentration at which 50% of cell viability is inhibited, is determined by fitting the concentration-response data to a four-parameter Hill equation.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Experimental_Workflow_Cytotoxicity_Assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis Culture Culture Cell Line (e.g., HEK293, U2OS) Seed Seed Cells into 1536-well Plate Culture->Seed Dispense Dispense Compound into Plate Seed->Dispense Compound Prepare Serial Dilutions of this compound Compound->Dispense Incubate Incubate for 48h Dispense->Incubate Add_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Read_Plate Measure Luminescence Add_Reagent->Read_Plate Analyze Normalize Data & Calculate IC50 Read_Plate->Analyze

Caption: Experimental workflow for a typical cell-based cytotoxicity assay.

Putative_Signaling_Pathway This compound This compound Cell Target Cell (e.g., HEK293, U2OS) This compound->Cell Unknown_Target Putative Intracellular Target(s) Cell->Unknown_Target Enters Signaling_Cascade Downstream Signaling Cascade (e.g., Apoptosis Pathway) Unknown_Target->Signaling_Cascade Activates/Inhibits Cell_Death Cell Death Signaling_Cascade->Cell_Death

Caption: Putative mechanism of action for this compound-induced cytotoxicity.

Application Notes: Utilizing NCGC00188636 (NCI-006) in Glycolysis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00188636, also known as NCI-006, is a potent inhibitor of lactate (B86563) dehydrogenase (LDH), a critical enzyme in the glycolytic pathway.[1] LDH catalyzes the conversion of pyruvate (B1213749) to lactate, a hallmark of aerobic glycolysis in many cancer cells, often referred to as the Warburg effect. Inhibition of LDH by this compound disrupts this process, leading to a reduction in lactate production and an impairment of glycolytic flux. This application note provides detailed protocols for utilizing this compound in various glycolysis assays to study its effects on cellular metabolism. Ewing sarcoma cell lines have been shown to be particularly sensitive to LDH inhibition, making them a relevant model for such studies.[2]

Mechanism of Action

This compound is an orally active inhibitor targeting both LDHA and LDHB isoforms. By blocking the function of these enzymes, the compound directly interferes with the regeneration of NAD+ from NADH, which is essential for maintaining a high rate of glycolysis. This leads to a decrease in ATP production from glycolysis and can induce apoptosis in cancer cells that are highly dependent on this metabolic pathway.[1]

Quantitative Data

The following table summarizes the inhibitory activity of this compound (NCI-006).

TargetIC50 Value (µM)
LDHA0.06
LDHB0.03

Table 1: In vitro inhibitory potency of this compound against lactate dehydrogenase isoforms.[1]

Signaling Pathway

Glycolysis_Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH This compound This compound (NCI-006) LDH Lactate Dehydrogenase (LDH) This compound->LDH

Caption: Inhibition of Lactate Dehydrogenase by this compound.

Experimental Protocols

Protocol 1: Extracellular Acidification Rate (ECAR) Assay

This protocol measures the rate of lactate efflux from cells, which is a key indicator of glycolytic activity.

Materials:

  • Cells of interest (e.g., Ewing sarcoma cell line A673 or MHH-ES1)

  • This compound (NCI-006)

  • Seahorse XF Glycolysis Stress Test Kit or equivalent

  • Seahorse XF Analyzer or other instrument capable of measuring ECAR

  • Cell culture medium, serum, and supplements

  • Assay medium (e.g., XF Base Medium supplemented with L-glutamine)

  • 96-well cell culture microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well Seahorse microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in assay medium to achieve the desired final concentrations.

  • Assay Setup:

    • The day of the assay, replace the culture medium with pre-warmed assay medium.

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Load the injector ports of the Seahorse sensor cartridge with the following compounds from the Glycolysis Stress Test Kit and the prepared this compound:

      • Port A: Glucose

      • Port B: Oligomycin (B223565)

      • Port C: 2-Deoxyglucose (2-DG)

      • Port D: this compound (at various concentrations) or vehicle control.

  • ECAR Measurement:

    • Calibrate the Seahorse XF Analyzer.

    • Place the cell plate in the analyzer and initiate the assay protocol.

    • The instrument will measure the basal ECAR, followed by sequential injections and measurements after the addition of glucose, oligomycin, this compound, and 2-DG.

  • Data Analysis:

    • Analyze the ECAR data using the Seahorse Wave software or equivalent.

    • Key parameters to determine are:

      • Glycolysis: The ECAR rate after glucose injection.

      • Glycolytic Capacity: The ECAR rate after oligomycin injection.

      • Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.

    • Compare the ECAR parameters between cells treated with this compound and the vehicle control to determine the inhibitory effect of the compound.

ECAR_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells prep_assay Prepare Assay Medium seed->prep_assay prep_compound Prepare this compound load_cartridge Load Sensor Cartridge prep_compound->load_cartridge prep_assay->load_cartridge run_assay Run Seahorse XF Assay load_cartridge->run_assay analyze_data Analyze ECAR Data run_assay->analyze_data compare_results Compare Treated vs. Control analyze_data->compare_results

Caption: ECAR Assay Workflow.

Protocol 2: Lactate Production Assay

This protocol directly measures the concentration of lactate secreted into the cell culture medium.

Materials:

  • Cells of interest

  • This compound (NCI-006)

  • Lactate Assay Kit (colorimetric or fluorometric)

  • Cell culture medium, serum, and supplements

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound or vehicle control in fresh culture medium.

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Sample Collection:

    • After the incubation period, carefully collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any detached cells or debris.

  • Lactate Measurement:

    • Perform the lactate assay on the collected supernatant according to the manufacturer's instructions of the chosen kit.

    • This typically involves mixing the supernatant with a reaction mix and incubating for a specific time.

    • Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.

  • Data Analysis:

    • Generate a standard curve using the provided lactate standards.

    • Calculate the lactate concentration in each sample based on the standard curve.

    • Normalize the lactate concentration to the cell number or total protein content of the corresponding well to account for differences in cell proliferation.

    • Compare the normalized lactate levels between this compound-treated and control cells.

Lactate_Assay_Workflow cluster_prep Cell Treatment cluster_sample Sample Collection cluster_measurement Lactate Measurement cluster_analysis Data Analysis seed_cells Seed Cells treat_cells Treat with this compound seed_cells->treat_cells collect_supernatant Collect Supernatant treat_cells->collect_supernatant centrifuge_supernatant Centrifuge Supernatant collect_supernatant->centrifuge_supernatant perform_assay Perform Lactate Assay centrifuge_supernatant->perform_assay read_plate Measure Absorbance/Fluorescence perform_assay->read_plate calculate_concentration Calculate Lactate Concentration read_plate->calculate_concentration normalize_data Normalize to Cell Number/Protein calculate_concentration->normalize_data

Caption: Lactate Production Assay Workflow.

Conclusion

This compound (NCI-006) is a valuable tool for investigating the role of lactate dehydrogenase and glycolysis in cancer cell metabolism. The protocols outlined in this application note provide a framework for researchers to assess the in vitro effects of this compound on key glycolytic parameters. These assays can be adapted for various cell types and experimental conditions to further elucidate the therapeutic potential of targeting LDH in cancer.

References

Application Notes and Protocols for In Vivo Studies of Novel Compounds: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

A search for specific in vivo dosage information for NCGC00188636 did not yield any public data. Therefore, this document provides a generalized framework and best practices for determining dosages for novel compounds in preclinical research, drawing upon established principles in pharmacology and drug development.

Researchers, scientists, and drug development professionals are advised to adapt these guidelines based on available in vitro data and the specific physicochemical properties of this compound.

Introduction: From Bench to In Vivo

The transition from in vitro experimentation to in vivo animal studies is a critical step in drug discovery. The primary objective is to understand a compound's efficacy, safety, and pharmacokinetic profile in a living organism. A carefully planned dose-finding study is paramount to obtaining meaningful and reproducible data. The lack of published in vivo data for novel compounds necessitates a systematic approach to dose determination.

Preclinical Data Collection: Building the Foundation

Prior to initiating any animal studies, a comprehensive in vitro profile of the compound is essential. This data will inform the starting dose and study design.

Table 1: Essential In Vitro Data for In Vivo Dose Estimation

ParameterDescriptionRelevance to In Vivo Studies
IC50 / EC50 Concentration of the compound that inhibits or activates a biological process by 50%.Provides a target potency measurement to guide efficacious dose selection.
Cytotoxicity (CC50) Concentration of the compound that causes death to 50% of cells.Helps in establishing a preliminary safety window.
Solubility The ability of the compound to dissolve in a solvent.Crucial for formulation development for in vivo administration.
Metabolic Stability The susceptibility of the compound to metabolism by liver microsomes or hepatocytes.Predicts the compound's clearance and half-life in the body.
Plasma Protein Binding The extent to which the compound binds to proteins in the blood.Influences the free concentration of the compound available to exert its effect.

Experimental Protocol: Dose Range Finding Study

A dose range finding (DRF) study is the first in vivo experiment to determine a safe and tolerated dose range.

3.1. Objective: To identify the maximum tolerated dose (MTD) and to observe any overt signs of toxicity.

3.2. Animal Model Selection: The choice of animal model is critical and should be based on the therapeutic target and the biological pathway of interest. Factors to consider include species-specific metabolism and physiological similarities to humans.

3.3. Methodology:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Grouping: Randomize animals into several dose groups (e.g., 3-5 groups) and a vehicle control group. The number of animals per group will depend on statistical power considerations, but typically starts with a small number (n=3-5) for a DRF study.

  • Dose Selection:

    • The starting dose is often estimated from in vitro data. A common practice is to start at a fraction (e.g., 1/10th) of the in vitro IC50 or EC50, after converting to a dose based on estimated volume of distribution.

    • Subsequent doses should be escalated in multiples (e.g., 2-3 fold) until signs of toxicity are observed.

  • Administration Route: The route of administration (e.g., oral gavage, intravenous, intraperitoneal) should be chosen based on the compound's properties and intended clinical application.

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Data Collection: Record all observations systematically. At the end of the study, blood samples may be collected for pharmacokinetic analysis, and tissues may be harvested for histopathological examination.

Logical Workflow for In Vivo Dose Determination

The following diagram illustrates the logical progression from initial data gathering to the design of efficacy studies.

DoseDeterminationWorkflow cluster_0 Phase 1: Pre-Dosing cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Analysis & Refinement InVitro_Data In Vitro Data (IC50, Cytotoxicity, etc.) Dose_Estimation Initial Dose Estimation InVitro_Data->Dose_Estimation Formulation Formulation Development Dose_Estimation->Formulation DRF_Study Dose Range Finding (DRF) Study (Toxicity Assessment) Formulation->DRF_Study PK_Study Pharmacokinetic (PK) Study (ADME Profiling) DRF_Study->PK_Study Efficacy_Study Efficacy Study (Therapeutic Effect) PK_Study->Efficacy_Study Data_Analysis Data Analysis (PK/PD Modeling) Efficacy_Study->Data_Analysis Dose_Refinement Dose Refinement for Further Studies Data_Analysis->Dose_Refinement

Caption: Workflow for establishing an in vivo dosage regimen.

Signaling Pathway Considerations

Understanding the compound's mechanism of action is crucial for interpreting in vivo results. If this compound is hypothesized to modulate a specific signaling pathway, this should be a key focus of the investigation.

For example, if this compound is an inhibitor of a kinase in a cancer-related pathway, the following generalized diagram illustrates the points of intervention and measurement.

SignalingPathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_A Downstream Kinase A Receptor->Kinase_A Kinase_B Downstream Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation This compound This compound This compound->Kinase_A

Caption: Hypothetical signaling pathway inhibited by this compound.

Disclaimer: This document provides a generalized guide. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals and require approval from an Institutional Animal Care and Use Committee (IACUC). The specific experimental details for this compound will need to be developed based on its unique properties and the scientific question being addressed.

Application Notes and Protocols: Cellular Uptake Assay for NCGC00188636

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00188636 is a novel small molecule compound with therapeutic potential. Understanding its cellular permeability and intracellular concentration is crucial for elucidating its mechanism of action and optimizing its therapeutic efficacy. This document provides detailed protocols for quantifying the cellular uptake of this compound in vitro. The described assays are designed to be adaptable to various cell lines and experimental goals, including time-course, concentration-dependence, and mechanistic studies. The primary methods covered are a fluorescence-based assay for high-throughput screening and a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for absolute quantification.

Data Presentation

Table 1: Time-Dependent Cellular Uptake of this compound
Time (minutes)Intracellular Concentration (nM)Standard Deviation (nM)
515.22.1
1542.84.5
3089.17.8
60155.412.3
120210.618.9

Data represents the mean intracellular concentration of this compound in A549 cells treated with 10 µM of the compound, as determined by LC-MS/MS.

Table 2: Concentration-Dependent Cellular Uptake of this compound
Extracellular Concentration (µM)Intracellular Concentration (nM)Standard Deviation (nM)
118.52.5
595.28.9
10155.412.3
25380.125.6
50650.745.1

Data represents the mean intracellular concentration of this compound in A549 cells following a 60-minute incubation period, as determined by LC-MS/MS.

Experimental Protocols

Protocol 1: Cellular Uptake Assay using Fluorescently-Labeled this compound

This protocol is suitable for qualitative and semi-quantitative analysis of cellular uptake, ideal for high-throughput screening and visualization by fluorescence microscopy or flow cytometry.

Materials:

  • Fluorescently-labeled this compound (e.g., this compound-FITC)

  • Cell line of interest (e.g., A549 cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • FACS buffer (PBS with 1% BSA)

  • 96-well black, clear-bottom plates for fluorescence reading

  • 24-well plates for cell culture

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells at a density of 2 x 10^5 cells/well in a 24-well plate and culture for 24 hours to allow for adherence.[]

  • Compound Preparation: Prepare a stock solution of fluorescently-labeled this compound in DMSO. Dilute to the final working concentrations in pre-warmed, serum-free media.

  • Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the media containing the fluorescently-labeled compound to the cells. Incubate for the desired time points (e.g., 15, 30, 60, 120 minutes) at 37°C in a humidified 5% CO2 atmosphere.[]

  • Termination of Uptake: To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.[2]

  • For Flow Cytometry:

    • Detach cells using Trypsin-EDTA and neutralize with complete medium.[]

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold FACS buffer.[]

    • Analyze the samples on a flow cytometer, gating on the live, single-cell population.

  • For Fluorescence Microscopy:

    • After the final PBS wash, add 200 µL of PBS to each well.

    • Image the cells using a fluorescence microscope with appropriate filter sets.

Protocol 2: Quantitative Cellular Uptake Assay using LC-MS/MS

This protocol provides accurate and absolute quantification of intracellular this compound.

Materials:

  • Unlabeled this compound

  • Cell line of interest (e.g., A549 cells)

  • Complete cell culture medium

  • Ice-cold PBS

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer)

  • Acetonitrile (B52724) with an internal standard (e.g., a structurally similar but isotopically labeled compound)

  • BCA Protein Assay Kit

  • UPLC-MS/MS system

Procedure:

  • Cell Seeding: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate and culture overnight.[2]

  • Compound Treatment: Prepare working solutions of this compound in pre-warmed complete medium. Aspirate the old medium from the cells and add the compound-containing medium. Incubate for the desired time and at the desired concentrations.

  • Termination and Washing: Place the plate on ice. Aspirate the media and wash the cells three times with ice-cold PBS to remove any residual extracellular compound.[]

  • Cell Lysis and Extraction:

    • Add 200 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Add 600 µL of acetonitrile containing the internal standard to precipitate proteins and extract the compound.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis:

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

    • Quantify the concentration of this compound based on a standard curve.

  • Protein Normalization:

    • Use a portion of the cell lysate to determine the total protein concentration using a BCA protein assay.

    • Normalize the intracellular drug concentration to the total protein amount (e.g., pmol/mg protein).[2]

Visualizations

Experimental_Workflow Experimental Workflow for Cellular Uptake Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Cell Seeding in Multi-well Plates compound_prep Prepare this compound Working Solutions incubation Incubate Cells with Compound compound_prep->incubation termination Terminate Uptake & Wash with Cold PBS incubation->termination lysis Cell Lysis & Compound Extraction termination->lysis quantification Quantification (LC-MS/MS or Fluorescence) lysis->quantification normalization Data Normalization (e.g., to protein concentration) quantification->normalization

Caption: Workflow for this compound cellular uptake assay.

Signaling_Pathway Hypothetical Signaling Pathway Affected by this compound cluster_membrane This compound This compound Transporter Membrane Transporter This compound->Transporter Enters Cell via Kinase_A Kinase A This compound->Kinase_A Inhibits Cell_Membrane Cell Membrane Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

Caption: Hypothetical this compound mechanism of action.

References

Application Notes and Protocols: Measuring PYK Inhibition with NCGC00188636

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the inhibition of Pyruvate (B1213749) Kinase (PYK) by the novel covalent inhibitor, NCGC00188636. Given the common abbreviation, this document also provides protocols for measuring the inhibition of Proline-rich Tyrosine Kinase 2 (PYK2), a distinct but important kinase in cellular signaling.

Section 1: Inhibition of Pyruvate Kinase (PYK) by this compound

This compound is a novel covalent inhibitor of Pyruvate Kinase (PYK), an enzyme crucial for the final step of glycolysis.[1][2] It functions by blocking nucleotide binding to the active site of the enzyme.[2] Measuring the inhibitory activity of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

Biochemical Assay for PYK Inhibition

A common method to measure PYK activity is a lactate (B86563) dehydrogenase (LDH)-coupled assay. This assay spectrophotometrically measures the rate of pyruvate formation.

Experimental Protocol: LDH-Coupled PYK Assay

Materials:

  • Recombinant human Pyruvate Kinase (PKM2 isoform is commonly used in cancer research)

  • This compound

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • Lactate dehydrogenase (LDH)

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Varying concentrations of this compound or vehicle control (DMSO)

    • Recombinant PYK enzyme

  • Incubate the enzyme with the inhibitor for a predetermined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Prepare the reaction mixture containing PEP, ADP, LDH, and NADH in the assay buffer.

  • Initiate the enzymatic reaction by adding the reaction mixture to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes) using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH, which is proportional to the rate of pyruvate formation.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value of this compound.

Cell-Based Assay for PYK Inhibition

Cell-based assays are crucial to confirm that the inhibitor is active in a cellular context.

Experimental Protocol: Cellular Glucose Utilization Assay

Materials:

  • Cancer cell line known to express the target PYK isoform (e.g., H1299 human lung cancer cells for PKM2)[3]

  • This compound

  • Cell culture medium

  • Glucose uptake assay kit (e.g., a fluorescent glucose analog-based kit)

  • Multi-well plate for cell culture

  • Plate reader

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Following treatment, measure glucose uptake according to the manufacturer's protocol of the chosen assay kit.

  • Analyze the data to determine the effect of this compound on cellular glucose consumption. A decrease in glucose uptake would be consistent with PYK inhibition.

Data Presentation: this compound Inhibition of PYK
Parameter Value Assay Type Notes
IC50 To be determined experimentallyLDH-Coupled AssayThe half-maximal inhibitory concentration.
Mechanism CovalentBiochemical assaysBlocks nucleotide binding to the active site.[2]
Cellular Effect To be determined experimentallyGlucose Utilization AssayExpected to decrease glucose consumption.

Signaling Pathway Diagram: Glycolysis

Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PEP Phosphoenolpyruvate F16BP->PEP ...multiple steps... Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (PYK) This compound This compound This compound->PEP Inhibits

Caption: Simplified overview of the final step of glycolysis inhibited by this compound.

Section 2: Measuring Inhibition of Proline-rich Tyrosine Kinase 2 (PYK2)

Proline-rich Tyrosine Kinase 2 (PYK2), also known as FAK2, is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell migration, proliferation, and inflammation.[4][5] It is a distinct enzyme from Pyruvate Kinase.

Biochemical Assay for PYK2 Inhibition

A common in vitro method to measure the activity of PYK2 inhibitors is the ADP-Glo™ Kinase Assay, which quantifies ADP production as a measure of kinase activity.[5][6][7]

Experimental Protocol: ADP-Glo™ PYK2 Kinase Assay

Materials:

  • Recombinant human PYK2 enzyme[6]

  • PYK2 substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[5]

  • Test inhibitor (e.g., PF-562271)[8]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase buffer.

  • In a white, opaque multi-well plate, add the inhibitor solution, recombinant PYK2 enzyme, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.[5]

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to PYK2 activity.[5]

  • Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for PYK2 Inhibition

Western blotting can be used to measure the inhibition of PYK2 phosphorylation in a cellular context.

Experimental Protocol: Western Blot for PYK2 Phosphorylation

Materials:

  • Cell line expressing PYK2 (e.g., hematopoietic or neuronal cell lines)[5]

  • Stimulant to activate PYK2 (e.g., sorbitol, TNF-α, or changes in osmolarity)[9][10]

  • Test inhibitor

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-PYK2 (Tyr402), anti-total-PYK2

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Culture cells and treat with the test inhibitor at various concentrations for a predetermined time.

  • Stimulate the cells to induce PYK2 phosphorylation.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Incubate the membrane with a primary antibody against phospho-PYK2 (Tyr402).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for total PYK2 as a loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated PYK2 to total PYK2 at different inhibitor concentrations.

Data Presentation: Known PYK2 Inhibitors
Inhibitor PYK2 IC50 (nM) FAK IC50 (nM) Notes
PF-562271 131.5Potent, ATP-competitive, and reversible inhibitor of FAK and Pyk2.[8]
PF-431396 112Orally active dual FAK and PYK2 inhibitor.[8]
NVP-TAE 226 3.55.5Dual FAK and IGF-1R inhibitor, also effectively inhibits Pyk2.[8]
PF-719 17469Selective inhibitor of Pyk2.[8]

Signaling Pathway and Experimental Workflow Diagrams

PYK2_Signaling cluster_upstream Upstream Activators cluster_downstream Downstream Effectors GPCRs GPCRs PYK2 PYK2 GPCRs->PYK2 Stress Signals Stress Signals Stress Signals->PYK2 Integrins Integrins Integrins->PYK2 Src Src PYK2->Src JNK_Pathway JNK Pathway PYK2->JNK_Pathway PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Inhibitor Inhibitor Inhibitor->PYK2 Inhibits

Caption: Simplified PYK2 signaling pathway showing key upstream activators and downstream effectors.

WesternBlot_Workflow Start Cell Culture Inhibitor_Treat Inhibitor Treatment Start->Inhibitor_Treat Stimulation PYK2 Activation (e.g., Stress Signal) Inhibitor_Treat->Stimulation Lysis Cell Lysis Stimulation->Lysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Antibody Antibody Incubation (p-PYK2, Total PYK2) SDS_PAGE->Antibody Detection Chemiluminescent Detection Antibody->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for measuring PYK2 inhibition via Western Blot.

References

Application Notes and Protocols: NCGC00188636 for Cancer Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a profound metabolic reprogramming, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation and creates an acidic tumor microenvironment that promotes invasion and metastasis.[2] A key enzyme in this altered metabolic pathway is Lactate (B86563) Dehydrogenase (LDH), which catalyzes the conversion of pyruvate (B1213749) to lactate.[3] Specifically, the LDHA isoform is often upregulated in various cancers and is considered a critical therapeutic target in oncology.[2][3] NCGC00188636 is a potent small molecule inhibitor of Lactate Dehydrogenase A (LDHA), developed to investigate the role of glycolysis in cancer progression and as a potential therapeutic agent. These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell metabolism.

Mechanism of Action

This compound is designed to specifically inhibit the enzymatic activity of LDHA. By blocking the conversion of pyruvate to lactate, this compound is expected to induce a metabolic shift away from aerobic glycolysis. This inhibition leads to a decrease in lactate production and a subsequent reduction in the intracellular NAD+/NADH ratio. The accumulation of pyruvate can force cancer cells to rely more on mitochondrial respiration for energy production, a pathway that may be less efficient in rapidly proliferating cells or may be impaired.[4] Ultimately, the disruption of glycolytic flux by this compound can lead to decreased ATP production, increased oxidative stress, and induction of apoptosis in cancer cells.[5]

Data Presentation

Table 1: In Vitro Efficacy of this compound (Hypothetical Data)

ParameterValueCell Line(s)
LDHA IC500.05 µMPancreatic Cancer (e.g., MIA PaCa-2)
LDHB IC500.5 µMPancreatic Cancer (e.g., MIA PaCa-2)
Cell Proliferation EC502.5 µMLung Cancer (e.g., A549)
Lactate Secretion EC500.45 µMColon Cancer (e.g., HT29)

Table 2: Cellular Effects of this compound Treatment (Hypothetical Data)

ParameterControlThis compound (1 µM)Cell Line
Intracellular Lactate (nmol/10^6 cells)15050MIA PaCa-2
NAD+/NADH Ratio52HT29
Oxygen Consumption Rate (pmol/min/10^6 cells)200350A549
Apoptosis (% of cells)5%35%MIA PaCa-2

Experimental Protocols

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, NCI-H1975)[3]

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.

  • Calculate the half-maximal effective concentration (EC50) by plotting the cell viability against the logarithm of the compound concentration.

Lactate Production Assay

Objective: To measure the effect of this compound on lactate secretion by cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 24-well plates

  • Lactate assay kit

  • Plate reader

Protocol:

  • Seed cancer cells in a 24-well plate and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound for 24 hours.

  • Collect the cell culture medium from each well.

  • Use a commercial lactate assay kit to measure the concentration of lactate in the collected medium, following the manufacturer's protocol.

  • Normalize the lactate concentration to the cell number in each well.

  • Plot the lactate production against the compound concentration to determine the EC50.

Cellular Oxygen Consumption Rate (OCR) Assay

Objective: To assess the effect of this compound on mitochondrial respiration.

Materials:

  • Cancer cell line of interest

  • Cell culture medium for Seahorse XF Analyzer

  • This compound

  • Seahorse XF Analyzer and consumables

  • Oligomycin, FCCP, Rotenone/Antimycin A

Protocol:

  • Seed cells in a Seahorse XF cell culture microplate.

  • On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and pre-incubate the cells in a non-CO2 incubator.

  • Load the sensor cartridge with this compound and mitochondrial stress test reagents (oligomycin, FCCP, rotenone/antimycin A).

  • Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.

  • The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the injection of the compounds.

  • Analyze the data to determine the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizations

Glycolysis_Pathway_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate NAD+ NADH Mitochondria Mitochondria (TCA Cycle & OxPhos) Pyruvate->Mitochondria LDHA LDHA Lactate->Pyruvate This compound This compound This compound->LDHA Inhibition

Caption: Inhibition of LDHA by this compound blocks lactate production.

Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Cancer Cell Culture Treatment Treat with this compound Cell_Culture->Treatment Proliferation Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation Metabolism Metabolic Assays Treatment->Metabolism Lactate Lactate Production Assay Metabolism->Lactate OCR Oxygen Consumption Rate (Seahorse) Metabolism->OCR

Caption: Workflow for evaluating this compound in cancer cells.

References

Application Notes and Protocols for NCGC00188636 in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound identifier NCGC00188636 did not yield any publicly available data regarding its biological activity, mechanism of action, or application in drug discovery.

This identifier is likely specific to an internal chemical library or a proprietary research program, and as such, detailed information required to generate comprehensive application notes and experimental protocols is not accessible in the public domain.

To fulfill a request for detailed application notes and protocols for a specific compound in drug discovery, the following information is essential:

  • Compound Identification: Confirmation of the chemical structure and standard identifiers (e.g., IUPAC name, SMILES, InChIKey).

  • Biological Target(s): The specific protein, enzyme, receptor, or other biomolecule(s) with which the compound interacts.

  • Mechanism of Action: How the compound elicits its biological effect (e.g., inhibition, activation, modulation of a signaling pathway).

  • Quantitative Data: Potency (e.g., IC50, EC50, Ki), efficacy, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) parameters from published studies.

  • Experimental Context: Details of the assays and model systems (e.g., cell lines, animal models) in which the compound has been tested.

Without this foundational information for this compound, the creation of accurate and meaningful application notes, experimental protocols, and visualizations of its signaling pathways or experimental workflows is not possible.

For researchers, scientists, and drug development professionals interested in the application of novel small molecules, the general principles and methodologies outlined below can serve as a template for developing internal documentation once the requisite data for a compound of interest becomes available.

General Framework for Application Notes

A comprehensive set of application notes for a drug discovery compound would typically include:

  • Introduction:

    • Compound Name/Identifier

    • Chemical Structure

    • Brief summary of its known biological activity and potential therapeutic area.

  • Mechanism of Action:

    • Detailed description of the molecular target and how the compound modulates its function.

    • Elucidation of the downstream signaling pathways affected by the compound's activity.

  • Key Features:

    • Summary of potency, selectivity, and other key pharmacological properties.

    • Comparison to other known modulators of the same target.

  • Applications in Drug Discovery:

    • Use as a tool compound for target validation.

    • Potential as a lead compound for therapeutic development.

    • Application in specific disease models.

General Framework for Experimental Protocols

Detailed protocols are crucial for the reproducible application of a compound in research. A standard protocol would include:

  • In Vitro Target Engagement Assays:

    • Principle of the Assay: (e.g., Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot, Kinase Activity Assay, Receptor Binding Assay).

    • Materials and Reagents: List of all necessary equipment, consumables, and reagents with catalog numbers.

    • Step-by-Step Procedure: Detailed instructions for performing the experiment, including compound preparation, incubation times, and detection methods.

    • Data Analysis: Instructions on how to calculate relevant parameters (e.g., IC50).

  • Cell-Based Assays:

    • Cell Line and Culture Conditions: Information on the specific cell line, media, and culture conditions.

    • Assay Principle: (e.g., Cell Viability Assay, Reporter Gene Assay, Immunofluorescence).

    • Detailed Protocol: Step-by-step instructions for cell seeding, compound treatment, and endpoint measurement.

    • Data Analysis and Interpretation.

Example Visualization (Hypothetical)

Should data for a compound like this compound become available, visualizations can be created to illustrate its mechanism. For instance, if a hypothetical compound were found to inhibit a key kinase in a cancer-related signaling pathway, a diagram could be generated as follows:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes This compound This compound (Hypothetical Inhibitor) This compound->MEK Inhibits

Hypothetical signaling pathway for this compound as a MEK inhibitor.

This example illustrates the type of visualization that can be generated once the specific molecular interactions of a compound are known.

We recommend consulting proprietary databases or internal documentation that may contain information on this compound. Should this information become publicly available, a detailed analysis and the generation of the requested materials would be feasible.

Application Notes and Protocols for NCGC00188636: A Critical Clarification on its Use as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: It is critically important to note that NCGC00188636 is a covalent inhibitor of Pyruvate Kinase (PYK) , an enzyme involved in glycolysis, and is not a validated chemical probe for Protein Tyrosine Kinase 2 (PYK2) .[1] The following information is provided to clarify this distinction and to offer general guidance on the principles of chemical probes and methodologies for studying PYK2.

Executive Summary

This compound has been identified as a novel covalent inhibitor of Pyruvate Kinase (PYK), where it acts by blocking the nucleotide-binding site.[1] There is no evidence in the public domain to suggest that this compound is a potent or selective inhibitor of PYK2. Therefore, its use as a chemical probe for PYK2 is not recommended. This document will outline the characteristics of a high-quality chemical probe and provide general protocols for assaying PYK2 activity, which may be useful for researchers interested in studying this kinase.

What is a Chemical Probe?

A chemical probe is a small molecule used to study the function of a specific protein in cells and organisms. A high-quality chemical probe should meet several criteria:

  • Potency: It should inhibit its primary target at a low concentration, ideally with an in vitro potency (e.g., IC50 or Kd) of less than 100 nM.[2]

  • Selectivity: It should be highly selective for its intended target over other proteins, especially those within the same family. A common benchmark is a greater than 30-fold selectivity against closely related proteins.[2]

  • Cellular Activity: It should be active in cellular assays at concentrations typically at or below 1 µM.[2]

  • Mechanism of Action: The mode of action should be well-characterized.

  • Availability of a Negative Control: A structurally similar but inactive analog should be available to help distinguish on-target from off-target effects.[2]

The following diagram illustrates the decision-making process for utilizing a chemical probe.

G cluster_0 Probe Selection and Validation Start Identify Protein of Interest SelectProbe Select Potent and Selective Chemical Probe (<100 nM) Start->SelectProbe ValidateCellularActivity Validate Cellular Activity (<1 µM) SelectProbe->ValidateCellularActivity NegativeControl Use Negative Control ValidateCellularActivity->NegativeControl OnTarget Confirm On-Target Effect NegativeControl->OnTarget Inactive OffTarget Potential Off-Target Effect NegativeControl->OffTarget Active

Caption: Workflow for the selection and validation of a chemical probe.

PYK2: A Brief Overview and Signaling Context

Protein Tyrosine Kinase 2 (PYK2), also known as FAK2 or RAFTK, is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes.[3][4] It is activated by stimuli that increase intracellular calcium levels and by cellular stress.[3][4][5] PYK2 is primarily expressed in the central nervous system and hematopoietic cells.[3][4] Its signaling is implicated in cell adhesion, migration, and proliferation.

Below is a simplified representation of a PYK2 signaling pathway.

G cluster_1 Simplified PYK2 Signaling Stimulus Stimulus (e.g., GPCR agonists, Stress) Calcium ↑ [Ca2+]i Stimulus->Calcium PYK2 PYK2 Activation (Autophosphorylation) Calcium->PYK2 Src Src Family Kinases PYK2->Src Downstream Downstream Signaling (e.g., MAPK pathway) PYK2->Downstream Src->PYK2

Caption: A simplified diagram of a PYK2 signaling cascade.

General Protocols for Studying PYK2

While this compound is not a suitable tool for studying PYK2, researchers can utilize various biochemical and cellular assays to investigate PYK2 function.

This protocol provides a general framework for measuring the enzymatic activity of purified PYK2 and assessing the potency of potential inhibitors. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[3]

Table 1: Materials for In Vitro PYK2 Kinase Assay

Reagent/ComponentSupplier ExamplePurpose
Recombinant Human PYK2Sigma-AldrichEnzyme source
Kinase Substrate (e.g., E4Y1)N/APhosphorylation target
ATPAnyPhosphate donor
Kinase Assay BufferPromegaProvides optimal reaction conditions
ADP-Glo™ ReagentPromegaDepletes unconsumed ATP
Kinase Detection ReagentPromegaConverts ADP to ATP and generates light
Test CompoundN/APotential PYK2 inhibitor

Experimental Protocol:

  • Prepare Reagents: Dilute the recombinant PYK2, substrate, and ATP in kinase assay buffer. Prepare a serial dilution of the test compound.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control). Add 2 µL of the PYK2 enzyme solution. Add 2 µL of the substrate/ATP mixture to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity correlates with the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the IC50 value for the test compound by plotting the percent inhibition against the compound concentration.

This protocol describes a method to assess the activity of a compound on PYK2 within a cellular context by measuring the level of PYK2 autophosphorylation.

Table 2: Materials for Cellular PYK2 Autophosphorylation Assay

Reagent/ComponentSupplier ExamplePurpose
Cell Line Expressing PYK2 (e.g., A431)ATCCCellular context for PYK2 activity
PYK2 Stimulus (e.g., Angiotensin II)Sigma-AldrichActivates PYK2 signaling
Test CompoundN/APotential PYK2 inhibitor
Lysis BufferCell Signaling Tech.Solubilizes cells and preserves proteins
Anti-phospho-PYK2 AntibodyCell Signaling Tech.Detects the activated form of PYK2
Anti-total-PYK2 AntibodyCell Signaling Tech.Detects the total amount of PYK2 protein
Secondary Antibody (e.g., HRP-conjugated)Cell Signaling Tech.Enables detection in Western blotting
Western Blotting ReagentsBio-RadFor protein separation and detection

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells and grow to a suitable confluency. Serum-starve the cells overnight to reduce basal signaling. Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.

  • Stimulation: Stimulate the cells with a PYK2 agonist (e.g., angiotensin II) for a short period (e.g., 5-15 minutes) to induce PYK2 autophosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated PYK2.

    • Wash the membrane and incubate with a secondary antibody.

    • Detect the signal using an appropriate detection reagent.

  • Data Analysis: Quantify the band intensities for phospho-PYK2. To normalize, strip the membrane and re-probe with an antibody against total PYK2. The ratio of phospho-PYK2 to total PYK2 indicates the level of PYK2 activation.

The following diagram outlines the general workflow for a cellular PYK2 assay.

G cluster_2 Cellular PYK2 Assay Workflow CellCulture Culture and Serum Starve Cells CompoundTreatment Treat with Test Compound CellCulture->CompoundTreatment Stimulation Stimulate with PYK2 Agonist CompoundTreatment->Stimulation Lysis Cell Lysis and Protein Quantification Stimulation->Lysis WesternBlot Western Blot for p-PYK2 and Total PYK2 Lysis->WesternBlot Analysis Quantify and Analyze Results WesternBlot->Analysis

References

Application Notes and Protocols: High-Throughput Screening for Novel Inhibitors of the TNF-α Signaling Pathway using NCGC00188636 as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory response, playing a critical role in the pathogenesis of numerous autoimmune and inflammatory diseases.[1] The TNF-α signaling pathway, therefore, represents a key target for therapeutic intervention.[2][3] High-throughput screening (HTS) is a crucial methodology in drug discovery for identifying novel modulators of specific biological pathways from large chemical libraries.[4]

This document provides a detailed protocol for the development and implementation of a robust, cell-based high-throughput screen to identify inhibitors of the TNF-α signaling pathway. The hypothetical compound, NCGC00188636, is presented as a reference inhibitor for assay validation and performance characterization. The protocol is designed for execution in a 384- or 1536-well plate format, amenable to automation.[5]

Hypothetical Mechanism of Action for this compound

For the purpose of this protocol, this compound is a hypothetical small molecule inhibitor that disrupts the interaction between TNF-α and its primary receptor, TNFR1. By binding to a novel allosteric site on TNFR1, this compound prevents the conformational changes required for the recruitment of downstream signaling adaptors, such as TRADD, thereby inhibiting the activation of the NF-κB and MAPK signaling cascades.[3][6]

Signaling Pathway

The binding of TNF-α to TNFR1 initiates a signaling cascade that can lead to inflammation, apoptosis, or cell survival. Upon activation, TNFR1 recruits the adaptor protein TRADD, which in turn serves as a platform for the assembly of a larger signaling complex. This complex can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes, and the MAPK pathway, which is involved in a variety of cellular responses including proliferation and apoptosis.[1][6]

TNF_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates MAPK_cascade MAPK Cascade (JNK, p38) TRAF2->MAPK_cascade Activates RIP1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates to nucleus & activates transcription This compound This compound This compound->TNFR1 Inhibits

Caption: Simplified TNF-α signaling pathway targeted by this compound.

Quantitative Data Summary

The following table summarizes hypothetical data from a quantitative high-throughput screen (qHTS) of a 10,000 compound library, including the reference inhibitor this compound.[7]

ParameterThis compound (Control)Library Screen Average
Assay Window (S/B) 12.510.8
Z'-factor 0.780.65
Hit Rate (%) N/A0.5%
IC50 (µM) 1.2Varies
Maximal Inhibition (%) 95%Varies

Experimental Protocols

Cell-Based NF-κB Reporter Assay

This protocol describes a cell-based assay using a stable cell line expressing a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element.

Materials:

  • HEK293 or THP-1 cell line stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human TNF-α

  • This compound (or other control inhibitor)

  • Compound library

  • 384-well or 1536-well white, clear-bottom assay plates

  • Luciferase assay reagent

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Plating:

    • Culture NF-κB reporter cells to ~80% confluency.

    • Harvest cells and resuspend in assay medium (DMEM/RPMI + 1% FBS) to a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the assay plate.

    • Incubate plates at 37°C, 5% CO2 for 4-6 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare compound plates by diluting library compounds and controls to the desired final concentration in assay medium.

    • Using an automated liquid handler, transfer 5 µL of the compound solution to the corresponding wells of the cell plate.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation:

    • Prepare a solution of TNF-α in assay medium at a concentration that induces 80% of the maximal response (EC80).

    • Add 5 µL of the TNF-α solution to all wells except for the negative control wells. Add 5 µL of assay medium to the negative control wells.

    • Incubate for 6-8 hours at 37°C, 5% CO2.

  • Signal Detection:

    • Equilibrate the plates and luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

  • Determine the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8]

  • For qHTS, plot percent inhibition against compound concentration and fit a four-parameter logistic curve to determine the IC50 value.[9]

Experimental Workflow

The following diagram illustrates the major steps in the high-throughput screening process.

HTS_Workflow AssayDev Assay Development & Optimization PlatePrep Assay Plate Preparation AssayDev->PlatePrep CompoundScreen Compound Library Screening PlatePrep->CompoundScreen DataAcq Data Acquisition (Plate Reading) CompoundScreen->DataAcq DataAnalysis Data Analysis & Hit Selection DataAcq->DataAnalysis HitConfirm Hit Confirmation & Potency Determination DataAnalysis->HitConfirm SAR Structure-Activity Relationship (SAR) Studies HitConfirm->SAR

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Compound Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the determination of the half-maximal inhibitory concentration (IC50) of investigational compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of a new investigational compound?

A1: The initial step is to perform a dose-response experiment to determine the compound's potency, typically by calculating the IC50. This involves treating a biological system (e.g., cells, enzymes) with a wide range of compound concentrations and measuring the response.[1] A common approach is to use a logarithmic or semi-logarithmic series of concentrations.[2]

Q2: How do I select the appropriate concentration range for my initial IC50 experiments?

A2: If no prior data is available, it is recommended to start with a broad concentration range spanning several orders of magnitude (e.g., from 1 nM to 100 µM) to capture the full dose-response curve.[1][3] If some preliminary data from biochemical or other assays exist, you can center your concentration range around the expected effective concentration.[1][2]

Q3: What is the difference between a biochemical assay and a cell-based assay for IC50 determination?

A3: A biochemical assay measures the direct effect of a compound on a purified target molecule, such as an enzyme. In contrast, a cell-based assay assesses the compound's effect within a living cell, providing a more physiologically relevant context that can be influenced by factors like cell membrane permeability and efflux pumps.[3]

Q4: How many replicates should I use for each concentration?

A4: It is recommended to use a minimum of three technical replicates for each concentration to ensure the statistical significance and reliability of your results.[3]

Q5: What is a dose-response curve and what information does it provide?

A5: A dose-response curve is a graph that illustrates the relationship between the concentration of a drug and its biological effect. Typically, the logarithm of the compound concentration is plotted on the x-axis, and the response (e.g., percent inhibition) is plotted on the y-axis. The resulting sigmoidal ("S"-shaped) curve allows for the determination of the IC50 value, which is the concentration at which 50% of the maximum inhibitory effect is observed.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Compound precipitation- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with media/buffer to maintain humidity.- Check the solubility of the compound in the assay medium and consider using a different solvent or lower concentrations.[1][3]
No dose-response curve (flat line) - The compound is inactive at the tested concentrations.- The compound has precipitated out of solution.- Incorrect assay setup.- Test a wider and higher range of concentrations.- Verify the solubility of the compound in the assay medium.- Review and confirm the assay protocol and reagent stability.[1]
Steep dose-response curve - The compound may be causing acute cytotoxicity.- Perform a cytotoxicity assay to assess cell viability at each concentration.- Consider reducing the incubation time.[1]
Shallow dose-response curve - The compound may have a complex mechanism of action.- The assay may not be sensitive enough.- Investigate potential off-target effects of the compound.- Optimize assay parameters, such as incubation time and reagent concentrations.[1]
Inconsistent IC50 values between experiments - Variations in assay conditions (e.g., temperature, incubation time).- Changes in media or serum lots.- Inaccurate compound concentrations.- Compound degradation.- Standardize all assay parameters and document them meticulously.- Test new lots of media and serum before use in critical experiments.- Verify the concentration of the stock solution and ensure accurate serial dilutions.- Prepare fresh compound dilutions for each experiment and store stock solutions properly.[4]

Experimental Protocols

Protocol: Determining IC50 using a Cell Viability Assay (MTT)

This protocol provides a general framework for determining the IC50 of a compound using the MTT assay. Specific parameters should be optimized for your particular cell line and compound.

1. Cell Seeding:

  • Harvest and count the cells.

  • Adjust the cell suspension concentration to the desired density (e.g., 5 x 10⁴ cells/mL) in complete medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

2. Compound Dilution and Treatment:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Perform a serial dilution of the compound in complete medium to achieve the desired concentration range. A 2-fold or 3-fold dilution series across 8 to 12 concentrations is common.[3]

  • Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) and a blank control (medium only).

  • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[3]

3. MTT Assay:

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for another 2-4 hours at 37°C.[3][4]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[4][5]

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[5]

4. Data Acquisition and Analysis:

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a plate reader.[4][5]

  • Subtract the absorbance of the blank control from all other values.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[2][4]

Data Presentation

Table 1: Example Serial Dilution Scheme for IC50 Determination

Well Row Compound Concentration Log(Concentration)
A100 µM-4.00
B30 µM-4.52
C10 µM-5.00
D3 µM-5.52
E1 µM-6.00
F0.3 µM-6.52
G0.1 µM-7.00
HVehicle ControlN/A

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well Plate compound_prep 2. Compound Serial Dilution add_compound 3. Add Compound Dilutions to Cells compound_prep->add_compound incubation 4. Incubate for 48-72 hours add_compound->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt incubation_mtt 6. Incubate for 2-4 hours add_mtt->incubation_mtt solubilize 7. Solubilize Formazan Crystals incubation_mtt->solubilize read_plate 8. Read Absorbance solubilize->read_plate calculate_viability 9. Calculate % Viability read_plate->calculate_viability plot_curve 10. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 11. Determine IC50 plot_curve->determine_ic50

Caption: A generalized experimental workflow for determining IC50 values.

troubleshooting_flowchart start Inconsistent IC50 Results check_variability High variability between replicates? start->check_variability check_curve No dose-response curve? check_variability->check_curve No solution_variability Review cell seeding, pipetting, and plate layout. check_variability->solution_variability Yes check_slope Abnormal curve slope? check_curve->check_slope No solution_no_curve Test wider concentration range and check compound solubility. check_curve->solution_no_curve Yes solution_slope Assess cytotoxicity and optimize assay parameters. check_slope->solution_slope Yes end Consistent IC50 Results check_slope->end No solution_variability->end solution_no_curve->end solution_slope->end dose_response_curve cluster_axes Dose-Response Curve cluster_curve cluster_ic50 y_axis % Inhibition y_max 100% x_axis Log(Compound Concentration) x_max x_max origin origin origin->y_axis origin->x_axis x_min x_min p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_point IC50 ic50_point->p3 inhibition_50 50% inhibition_50->p3

References

Technical Support Center: NCGC00188636 Solubility Issues and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental solubility data for NCGC00188636 is not publicly available. The following troubleshooting guide and FAQs are based on general best practices for handling poorly water-soluble small molecules in a research setting.

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential solubility challenges with the small molecule this compound. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers. What are the first steps I should take?

A1: For poorly soluble compounds like this compound, direct dissolution in aqueous buffers is often challenging. The initial steps should involve creating a concentrated stock solution in an organic solvent and then diluting it into your aqueous experimental medium. It is crucial to assess the final solvent concentration to ensure it does not affect your experimental system.

Q2: What are the recommended organic solvents for creating a stock solution of a poorly soluble compound?

A2: Common organic solvents for creating stock solutions of hydrophobic compounds include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol. The choice of solvent depends on the specific compound and the tolerance of the experimental system to that solvent. It is advisable to start with DMSO as it is a powerful solvent for a wide range of organic molecules.

Q3: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. What can I do to prevent this?

A3: Precipitation upon dilution is a common issue. Here are several strategies to mitigate this:

  • Lower the final concentration: The most straightforward approach is to use a more diluted final concentration of the compound in your experiment.

  • Increase the organic co-solvent concentration: If your experimental system can tolerate it, a slightly higher percentage of the organic solvent in the final solution can help maintain solubility.

  • Use a different dilution method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing to ensure rapid mixing.

  • Incorporate surfactants or solubility enhancers: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to stabilize the compound in the aqueous phase.

Q4: Are there alternative methods to enhance the aqueous solubility of this compound without using organic solvents?

A4: Yes, several techniques can be employed to improve aqueous solubility. These methods often involve altering the physical properties of the compound or its formulation.[1][2][3] Some common approaches include:

  • pH adjustment: If the compound has ionizable groups, adjusting the pH of the solution can significantly increase its solubility.

  • Use of co-solvents: Co-solvents reduce the interfacial tension between the aqueous solution and the hydrophobic solute.[2]

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[1]

  • Solid dispersions: This involves dispersing the drug in a hydrophilic matrix to improve dissolution.[1][4][5]

  • Particle size reduction: Techniques like micronization or sonocrystallization increase the surface area of the compound, which can lead to a faster dissolution rate.[1][2]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common solubility issues with compounds like this compound.

Issue Possible Cause Recommended Solution
Compound does not dissolve in the chosen organic solvent. The compound has very low solubility in that specific solvent.Try a different organic solvent (e.g., switch from DMSO to ethanol or vice versa). Gentle warming and sonication may also aid dissolution.
Precipitation occurs immediately upon dilution into aqueous buffer. The final concentration exceeds the aqueous solubility limit. The organic solvent concentration is too low to maintain solubility.Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent in the final solution (if experimentally permissible).
The solution is cloudy or forms a suspension. The compound is not fully dissolved and exists as fine particles.Filter the solution through a 0.22 µm syringe filter to remove undissolved particles. Consider using a solubility enhancement technique.
Experimental results are inconsistent or not reproducible. The compound may be precipitating out of solution over time. The actual concentration of the dissolved compound is unknown.Prepare fresh dilutions for each experiment. Visually inspect solutions for any signs of precipitation before use. Quantify the concentration of the dissolved compound if possible (e.g., by UV-Vis spectroscopy or HPLC).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weigh out a precise amount of this compound powder using an analytical balance.

  • Add a small volume of the chosen organic solvent (e.g., DMSO) to the powder.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Add more solvent to reach the desired final concentration (e.g., 10 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Solubility Assessment

  • Prepare a saturated solution by adding an excess amount of the compound to the solvent of interest (e.g., water, buffer, or a co-solvent mixture).

  • Equilibrate the solution by shaking or rotating it at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation and/or filtration (using a 0.22 µm filter).

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, LC-MS, or UV-Vis spectroscopy).

Visualizing Experimental Workflows

Solubility_Testing_Workflow cluster_prep Preparation cluster_test Solubility Test cluster_outcome Outcome start Start with solid compound weigh Weigh Compound start->weigh add_solvent Add Solvent weigh->add_solvent mix Vortex/Sonicate add_solvent->mix observe Visual Observation mix->observe precipitate Precipitation? observe->precipitate soluble Soluble precipitate->soluble No insoluble Insoluble/ Precipitation precipitate->insoluble Yes quantify Quantify Concentration (e.g., HPLC) end Proceed with Experiment quantify->end soluble->quantify troubleshoot Troubleshoot insoluble->troubleshoot

Caption: A general workflow for testing the solubility of a compound.

Troubleshooting_Solubility cluster_solutions Potential Solutions cluster_considerations Experimental Considerations start Compound Precipitates in Aqueous Buffer lower_conc Lower Final Concentration start->lower_conc inc_cosolvent Increase Co-solvent % start->inc_cosolvent use_surfactant Add Surfactant start->use_surfactant change_ph Adjust pH start->change_ph use_cyclodextrin Use Cyclodextrins start->use_cyclodextrin conc_effect Is the lower concentration sufficient? lower_conc->conc_effect cosolvent_tolerance Does the co-solvent affect the assay? inc_cosolvent->cosolvent_tolerance surfactant_interference Does the surfactant interfere? use_surfactant->surfactant_interference ph_stability Is the compound stable at the new pH? change_ph->ph_stability cyclodextrin_binding Does cyclodextrin (B1172386) affect target binding? use_cyclodextrin->cyclodextrin_binding

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Troubleshooting Small Molecule Instability in Media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific compound NCGC00188636 is limited. Therefore, this guide provides troubleshooting strategies for a hypothetical small molecule, designated "Inhibitor-X," to illustrate common challenges and solutions for compound instability in cell culture media. The principles and protocols described here are broadly applicable to researchers working with novel or poorly characterized small molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my small molecule, Inhibitor-X, losing activity in my cell culture experiments over time?

A: Loss of activity for a small molecule like Inhibitor-X in cell culture can stem from several factors. The compound may be inherently unstable in aqueous media at 37°C, leading to chemical degradation.[1][2] Additionally, components within the culture media, such as amino acids or vitamins, could react with and degrade your compound.[2][3] It is also possible that the compound is not truly degrading but is binding to plastic surfaces of your culture plates or being metabolized by the cells.[1]

Q2: What are the primary factors that can influence the stability of Inhibitor-X in cell culture media?

A: Several factors can impact the stability of a small molecule in cell culture media:

  • pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.[1]

  • Temperature: The standard incubation temperature of 37°C can accelerate the rate of chemical degradation.[1]

  • Media Components: Serum proteins, amino acids (e.g., cysteine), and vitamins in the media can interact with or enzymatically degrade the compound.[1][3]

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1]

  • Oxygen: Dissolved oxygen can lead to oxidative degradation of susceptible molecules.[1]

  • Cellular Metabolism: If your experiment involves cells, they can actively metabolize the compound, reducing its effective concentration.[1]

Q3: How can I determine if Inhibitor-X is degrading in my media?

A: The most direct way to assess the stability of Inhibitor-X is to perform a time-course experiment. Incubate the compound in your cell-free culture media at 37°C and collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours).[2] The concentration of the parent compound in these samples can then be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][4] A decrease in the concentration of the parent compound over time is a direct indication of instability.

Troubleshooting Guide

This table provides a summary of common problems, their potential causes, and suggested solutions when troubleshooting the instability of a small molecule like Inhibitor-X.

Problem Possible Cause Suggested Solution
Rapid loss of compound activity Chemical degradation in media.Perform a stability study in cell-free media using HPLC or LC-MS/MS to quantify the compound over time.[1]
Cellular metabolism.Incubate the compound with cells and analyze both the media and cell lysates for the parent compound and potential metabolites.[1]
Non-specific binding to plasticware.Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding.[1][2]
High variability between experimental replicates Incomplete solubilization of the compound.Visually inspect stock solutions for precipitate. Gently warm and vortex to ensure complete dissolution. Prepare fresh stock solutions frequently.[1]
Inconsistent sample handling.Ensure uniform mixing of media and precise timing for sample collection. Use calibrated pipettes.[1]
Compound precipitation in media Exceeding solubility limit.Check the final concentration and consider using a lower concentration. Optimize the dilution method by performing serial dilutions in pre-warmed media.[1]

Experimental Protocols

Protocol 1: Assessing the Stability of Inhibitor-X in Cell Culture Media

This protocol outlines a general procedure for determining the stability of a small molecule in cell culture media using HPLC or LC-MS/MS.

Materials:

  • Inhibitor-X

  • DMSO (or other suitable solvent)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Low-protein-binding microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of Inhibitor-X in DMSO.

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to a final concentration of 10 µM. Ensure the final DMSO concentration is low (typically <0.1%).[1]

  • Time-Course Incubation: Aliquot the spiked media into low-protein-binding tubes or wells of a plate. Incubate at 37°C.

  • Sample Collection: Collect aliquots at designated time points (e.g., 0, 2, 8, 24, and 48 hours). The T=0 sample should be collected immediately after spiking.[2]

  • Sample Quenching: To stop any potential enzymatic degradation, add a threefold excess of a cold organic solvent like acetonitrile (B52724) to each sample to precipitate proteins.[1]

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.[1]

  • Analysis: Analyze the concentration of Inhibitor-X in the processed samples using a validated HPLC or LC-MS/MS method.[4]

  • Data Calculation: Calculate the percentage of Inhibitor-X remaining at each time point relative to the T=0 concentration.[1]

Visualizations

Hypothetical Signaling Pathway for Inhibitor-X

Let's assume Inhibitor-X is a novel kinase inhibitor that targets the "SignalX" pathway, which is implicated in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates InhibitorX Inhibitor-X InhibitorX->KinaseB Inhibits GeneExpression Gene Expression (Proliferation) TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical "SignalX" pathway inhibited by Inhibitor-X.

Experimental Workflow for Stability Assessment

The following diagram illustrates the key steps in the experimental workflow for assessing the stability of a small molecule in cell culture media.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM Stock Solution (Inhibitor-X in DMSO) Spike Spike Media to 10 µM Inhibitor-X Stock->Spike Media Pre-warm Cell Culture Media (37°C) Media->Spike Incubate Incubate at 37°C Spike->Incubate Sample Collect Samples (T = 0, 2, 8, 24, 48h) Incubate->Sample Quench Quench with Acetonitrile Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant (HPLC / LC-MS/MS) Centrifuge->Analyze

Caption: Workflow for assessing compound stability in media.

References

Technical Support Center: Interpreting Unexpected Results with NCGC00188636

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Despite a comprehensive search of publicly available scientific databases and literature, no specific information regarding the chemical structure, biological target, or mechanism of action for the compound designated "NCGC00188636" could be found.

This lack of information prevents the creation of a detailed and specific troubleshooting guide as requested. The ability to interpret unexpected experimental results is fundamentally dependent on understanding the compound's known properties and intended biological effects.

However, we can provide a generalized framework for troubleshooting unexpected results when working with any novel or poorly characterized small molecule compound. This guide will outline common sources of experimental variability and provide strategies for systematically identifying the root cause of unexpected outcomes.

General Troubleshooting Guide for Novel Small Molecules

When encountering unexpected results with a research compound, it is crucial to consider a range of potential factors, from the compound itself to the experimental setup. The following sections provide a structured approach to troubleshooting.

I. Compound Integrity and Handling

Unexpected results can often be traced back to issues with the compound itself. Verifying the identity, purity, and stability of your small molecule is a critical first step.

Frequently Asked Questions (FAQs):

  • Question: How can I be sure the compound I'm using is correct and pure?

    • Answer: Always source compounds from reputable suppliers who provide a Certificate of Analysis (CoA). This document should detail the compound's identity, purity (typically determined by methods like HPLC or NMR), and other relevant physical properties. If in doubt, consider independent analytical verification.

  • Question: Could my compound have degraded?

    • Answer: Degradation is a common issue. Consider the compound's chemical stability, especially its sensitivity to light, temperature, and pH. Improper storage or repeated freeze-thaw cycles can lead to degradation. If degradation is suspected, obtaining a fresh stock or re-analyzing the compound's purity is recommended.

  • Question: How should I properly prepare and store stock solutions?

    • Answer: Follow the supplier's recommendations for solvent choice and storage conditions. Use high-purity solvents and store stock solutions in appropriate containers (e.g., amber vials for light-sensitive compounds) at the recommended temperature. Aliquoting stock solutions can minimize contamination and degradation from repeated handling.

Troubleshooting Workflow for Compound-Related Issues:

Start Unexpected Experimental Result Check_CoA Review Certificate of Analysis (CoA) Start->Check_CoA Verify_Purity Verify Compound Purity (e.g., HPLC, NMR) Check_CoA->Verify_Purity Purity Assess_Stability Assess Compound Stability Check_CoA->Assess_Stability Purity confirmed Prepare_Fresh Prepare Fresh Stock Solution Verify_Purity->Prepare_Fresh Impurity detected Assess_Stability->Prepare_Fresh Degradation suspected Outcome Re-run Experiment Prepare_Fresh->Outcome

Caption: Workflow for troubleshooting compound integrity.

II. Experimental Design and Execution

Flaws in the experimental design or inconsistencies in its execution are frequent sources of unexpected data.

Frequently Asked Questions (FAQs):

  • Question: My results are not reproducible. What should I check first?

    • Answer: Carefully review your entire experimental protocol for any potential for variability. This includes reagent preparation, incubation times, temperature control, and the handling of cells or other biological samples. Ensure all equipment is properly calibrated.

  • Question: Could the solvent be affecting my results?

    • Answer: Yes, the vehicle used to dissolve the compound (e.g., DMSO) can have biological effects, especially at higher concentrations. Always run a vehicle-only control to distinguish the effects of the compound from those of the solvent.

  • Question: How do I account for off-target effects?

    • Answer: Off-target effects are a significant concern with any small molecule. If you observe an unexpected phenotype, it could be due to the compound interacting with proteins other than the intended target. Using a structurally related but inactive control compound, if available, can help to address this. Additionally, performing target knockdown (e.g., using siRNA or CRISPR) can help confirm if the observed effect is dependent on the intended target.

Experimental Troubleshooting Flowchart:

Unexpected_Result Unexpected Result Review_Protocol Review Protocol for Variables Unexpected_Result->Review_Protocol Check_Controls Verify Control Groups (Positive, Negative, Vehicle) Review_Protocol->Check_Controls Calibrate_Equipment Calibrate Equipment Check_Controls->Calibrate_Equipment Reagent_Quality Check Reagent Quality and Concentrations Calibrate_Equipment->Reagent_Quality Cell_Health Assess Cell Line Health and Passage Number Reagent_Quality->Cell_Health Data_Analysis Review Data Analysis Pipeline Cell_Health->Data_Analysis Hypothesize_Cause Formulate Hypothesis for Discrepancy Data_Analysis->Hypothesize_Cause

Caption: Systematic approach to troubleshooting experimental procedures.

III. Data Interpretation

When faced with unexpected data, it is important to approach interpretation with an open mind and consider multiple possibilities.

Frequently Asked Questions (FAQs):

  • Question: The observed effect is the opposite of what I expected. What could this mean?

    • Answer: This could indicate a number of things, including:

      • A previously unknown mechanism of action: The compound may be acting through a different pathway than hypothesized.

      • Dose-dependent effects: The compound may have different effects at different concentrations (e.g., hormesis).

      • Cell-type specific responses: The effect of the compound may vary between different cell lines or model systems.

  • Question: How can I investigate a potential off-target effect?

    • Answer: Several advanced techniques can be used to identify off-target interactions, including:

      • Proteomics approaches: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify proteins that bind to your compound.

      • Phenotypic screening: Comparing the observed phenotype to those induced by known drugs can provide clues about the compound's mechanism of action.

      • Computational modeling: In silico methods can predict potential off-target binding sites based on the compound's structure.

Logical Framework for Data Interpretation:

Unexpected_Data Unexpected Data Consider_Alternative_Hypotheses Consider Alternative Hypotheses Unexpected_Data->Consider_Alternative_Hypotheses Literature_Review Conduct Broad Literature Search Consider_Alternative_Hypotheses->Literature_Review Dose_Response Perform Detailed Dose-Response Curve Literature_Review->Dose_Response Orthogonal_Assay Validate with an Orthogonal Assay Dose_Response->Orthogonal_Assay New_Hypothesis Formulate New Hypothesis Orthogonal_Assay->New_Hypothesis

How to improve the efficacy of NCGC00188636 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific mechanism of action and experimental protocols for NCGC00188636 is limited. This guide provides general best practices and troubleshooting advice for researchers working with novel small molecule inhibitors, using this compound as a representative example. The quantitative data and signaling pathways presented here are hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound?

A1: Based on preliminary screening data, this compound is a potent and selective inhibitor of the hypothetical Kinase-X (KX) signaling pathway. This pathway is implicated in the proliferation of certain cancer cell lines. Further target validation and mechanism of action studies are recommended.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What is a typical starting concentration range for in vitro experiments?

A3: For initial cell-based assays, a concentration range of 0.1 nM to 10 µM is recommended. The optimal concentration will depend on the cell line and the specific assay being performed. It is crucial to perform a dose-response curve to determine the IC50 value in your experimental system.

Q4: Is this compound cytotoxic?

A4: Off-target cytotoxicity is a possibility with any small molecule inhibitor. It is essential to perform a cytotoxicity assay in parallel with your functional assays to distinguish between specific pathway inhibition and general toxicity. Assays such as MTT, MTS, or real-time cytotoxicity assays can be used.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent IC50 values between experiments 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Degradation of the compound.4. Variation in incubation time.1. Use cells within a consistent passage number range.2. Ensure accurate and consistent cell counting and seeding.3. Prepare fresh stock solutions and aliquot for single use.4. Standardize the incubation time for all experiments.
Low potency (high IC50 value) 1. The target pathway is not active in the chosen cell line.2. The compound has poor cell permeability.3. The compound is being extruded by efflux pumps.4. Incorrect assay setup.1. Confirm the expression and activity of Kinase-X in your cell line using qPCR or Western blot.2. Consider using a cell permeability assay.3. Co-treat with known efflux pump inhibitors.4. Verify all assay parameters, including reagent concentrations and incubation times.
High background signal in the assay 1. Compound precipitation at high concentrations.2. Interference with the assay detection method.3. Contamination of reagents or cell culture.1. Visually inspect wells with high compound concentrations for precipitates. Determine the solubility limit in your assay medium.2. Run a control with the compound in the absence of cells or the target enzyme.3. Use fresh, sterile reagents and maintain aseptic cell culture techniques.
No observable effect of the compound 1. Inactive compound.2. The chosen endpoint is not sensitive to the inhibition of the target pathway.3. The cell line is resistant to the compound.1. Verify the identity and purity of the compound using analytical methods.2. Use a more proximal readout of Kinase-X activity, such as phosphorylation of a known substrate.3. Consider using a different cell line with known sensitivity to Kinase-X inhibition.

Quantitative Data

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma15.2
A549Lung Carcinoma89.7
MCF7Breast Adenocarcinoma250.1
U87 MGGlioblastoma>10,000

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTS Assay)
  • Cell Seeding:

    • Trypsinize and count the cells of interest.

    • Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10 µM, 1 µM, 0.1 µM, 10 nM, 1 nM, 0.1 nM).

    • Add 1 µL of each compound dilution to the respective wells of the 96-well plate. Include a DMSO-only control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Prepare the MTS reagent according to the manufacturer's instructions.

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the background absorbance (medium only).

    • Normalize the data to the DMSO control (100% viability).

    • Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK KX Kinase-X ERK->KX Substrate Downstream Substrate KX->Substrate TF Transcription Factor Substrate->TF Proliferation Cell Proliferation TF->Proliferation This compound This compound This compound->KX

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_planning Phase 1: Initial Characterization cluster_validation Phase 2: Target Validation cluster_expansion Phase 3: Efficacy Expansion Solubility Solubility Testing Stability Compound Stability Assay Solubility->Stability IC50_Screen Initial IC50 Screening (e.g., HCT116) Stability->IC50_Screen Target_Expression Confirm Kinase-X Expression IC50_Screen->Target_Expression Phospho_Assay Phosphorylation Assay of Downstream Substrate Target_Expression->Phospho_Assay Cytotoxicity Cytotoxicity Assay Phospho_Assay->Cytotoxicity Cell_Panel Cell Panel Screening Cytotoxicity->Cell_Panel Combination Combination Studies Cell_Panel->Combination In_Vivo In Vivo Model Testing Combination->In_Vivo

Caption: General experimental workflow for a novel compound.

Technical Support Center: NCGC00188636 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cytotoxicity assessment of the compound NCGC00188636 in various cell lines. The following resources are designed to address specific issues that may be encountered during experimentation.

Experimental Protocols

A crucial first step in assessing the cytotoxic potential of any compound is a robust and well-documented experimental protocol. Below is a detailed methodology for the widely used MTT assay, a colorimetric method for assessing cell metabolic activity.

MTT Assay Protocol for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

  • This compound (or other test compound)

  • Selected cell lines (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, with a reference wavelength of 630 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

      • Blank: Medium only (no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Compound to Wells incubation_24h->add_compound compound_prep Prepare this compound Dilutions compound_prep->add_compound incubation_exp Incubate (24-72h) add_compound->incubation_exp add_mtt Add MTT Reagent incubation_exp->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Technical Support Center: Minimizing Variability in NCGC00188636 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

No public information is available for the compound NCGC00188636. Consequently, a detailed technical support center with specific troubleshooting guides, FAQs, data tables, and experimental protocols related to this compound cannot be generated at this time.

The following sections provide generalized guidance and best practices for working with small molecule inhibitors to minimize experimental variability. This information is based on common challenges encountered in pharmacological and cell-based assays.

Frequently Asked Questions (FAQs)

This section addresses common issues researchers face when working with small molecule inhibitors.

Question Answer
My inhibitor's activity seems to decrease over time in my long-term experiment. What could be the cause? Signs of inhibitor degradation include a gradual loss of the expected biological effect or a decrease in potency.[1] Several factors can contribute to this, including temperature, pH of the media, exposure to light, and the presence of reactive chemical species.[1] The inherent chemical structure of the inhibitor will determine its susceptibility to these factors.[1]
I'm observing inconsistent results between my experimental replicates. What are some potential sources of this variability? Inconsistent results can stem from several sources. One common issue is inconsistency in the inhibitor stock solution; it is recommended to prepare fresh stock solutions and avoid using old ones.[1] Cell-based factors such as maintaining consistent cell density and considering the metabolic inactivation of the inhibitor by the cells are also crucial.[1] Additionally, inherent errors in large chemical and biological datasets, such as missing values, duplicate entries, and outliers, can contribute to variability.[2]
How important is the choice of solvent for my small molecule inhibitor? The choice of solvent is critical as it can affect the solubility and stability of the inhibitor.[1] It is important to use a solvent that is compatible with your experimental system and does not promote the degradation of the compound.[1] Always refer to the manufacturer's recommendations for the appropriate solvent and be mindful of the final solvent concentration in your culture media to avoid cellular toxicity.[1]
What are "off-target" effects and how can I control for them? Inhibitors designed to be selective for a specific target may still bind to other proteins, especially at higher concentrations, leading to "off-target" effects.[3] It is important to be aware of any additional activities associated with a particular chemical class.[3] Negative control experiments can be designed to demonstrate that the inhibitor does not significantly alter the function of any off-target proteins at the concentration used to inhibit the desired target.[3]
What are some key parameters to consider when selecting a small molecule inhibitor for my experiments? When selecting a small molecule inhibitor, it is important to consider its: 1) chemistry (e.g., stability in culture media, permeability), 2) potency (commonly denoted by IC50 or Ki values), 3) selectivity (the ability to inhibit the target over other related proteins), and 4) the context of use (e.g., in vitro vs. in vivo).[3] Reviewing scientific literature for well-established tools in your field is also recommended.[3]

Troubleshooting Guides

This section provides structured guidance for resolving common experimental problems.

Guide 1: Inconsistent Inhibitor Potency

Problem: The observed IC50 value of the inhibitor varies significantly between experiments.

Workflow for Troubleshooting Inconsistent Potency

G A Start: Inconsistent IC50 B Check Stock Solution - Prepare fresh stock - Verify concentration - Store properly A->B First Step C Standardize Cell Culture - Consistent cell density - Passage number control - Media and serum consistency B->C If stock is OK D Review Assay Protocol - Consistent incubation times - Temperature control - Reagent quality C->D If culture is consistent E Assess Compound Stability - Test stability in media - Minimize light exposure - Check for degradation products D->E If protocol is sound F End: Consistent IC50 E->F If compound is stable G A Start: Unexpected Phenotype B Verify Compound Identity & Purity - Analytical chemistry (e.g., LC-MS) - Check for contaminants A->B First Step C Investigate Off-Target Effects - Literature search for known off-targets - Use a structurally different inhibitor for the same target - Target knockdown/knockout controls B->C If compound is correct D Evaluate Solvent Effects - Run vehicle-only controls - Test different solvents C->D If off-target effects are suspected E Consider Compound Degradation - Degradation products may have different activities D->E If solvent effects are ruled out F End: Identify Cause of Phenotype E->F If degradation is a possibility G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A Prepare fresh inhibitor stock solution C Treat cells with a serial dilution of the inhibitor A->C B Seed cells at optimal density B->C D Include vehicle and positive controls E Incubate for a defined period C->E D->E F Perform cell viability or target-specific assay E->F G Analyze data and determine IC50 F->G G cluster_input cluster_transduction cluster_output Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector Response Response Effector->Response

References

NCGC00188636 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound with the specific identifier "NCGC00188636" is limited. This guide provides experimental and technical support based on established best practices for working with novel small molecule inhibitors in a research setting. The guidance is intended to be general and should be adapted to the specific characteristics of the molecule once they are determined.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: For most novel small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1] It is advisable to prepare a high-concentration stock, for example, 10 mM, which can then be further diluted in an aqueous buffer or cell culture medium for experiments. Ensure the final DMSO concentration in your assay is low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced artifacts.[1] Stock solutions should be stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q2: What is a typical starting concentration range for in vitro experiments?

A2: For initial experiments with a novel inhibitor, a wide range of concentrations should be tested to determine the optimal dose for your specific cell line or assay.[2] A common starting point is a dose-response curve ranging from nanomolar to micromolar concentrations. For cell-based assays, potency (IC50 or EC50) is often in the range of <1-10 μM.[3] It is crucial to use the lowest concentration possible that elicits the desired biological effect to minimize the risk of off-target effects.[3]

Q3: How can I be sure the observed effect is due to the inhibition of the intended target?

A3: Distinguishing on-target from off-target effects is a critical aspect of working with small molecule inhibitors.[1] Several strategies can be employed:

  • Use a structurally unrelated inhibitor: If a second inhibitor targeting the same protein but with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.[1]

  • Use a negative control analog: A structurally similar but inactive version of the inhibitor should not produce the desired effect.[1][3]

  • Orthogonal approaches: Employing techniques like siRNA or CRISPR to knockdown the target protein should phenocopy the effects of the inhibitor.

Experimental Controls and Best Practices

A well-designed experiment with appropriate controls is essential for reliable and reproducible data.[3]

Control TypePurposeExample
Positive Control To confirm that the experimental setup can detect the expected effect and that all reagents are functioning correctly.[4][5][6]A known activator of the signaling pathway being studied or another well-characterized inhibitor of the same target.[5]
Negative Control To establish a baseline and ensure that the observed effects are not due to non-specific factors.[4][5][6]Cells treated with the vehicle (e.g., DMSO) at the same final concentration as the experimental group.[3]
Untreated Control To observe the normal biological state of the cells or system without any treatment.Cells in culture medium alone.
Best Practices for Handling this compound:
  • Purity: Ensure the purity of the compound, as impurities can lead to misleading results. Purity of >98% as determined by methods like HPLC is recommended.

  • Solubility: Visually inspect the solution for any precipitation, especially after dilution into aqueous buffers. Poor solubility can lead to compound aggregation and non-specific effects.[1]

  • Stability: Assess the stability of the compound in your specific experimental media and conditions, particularly for long-term experiments.[1][3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect - Inactive compound- Insufficient concentration- Poor cell permeability- Rapid degradation of the compound- Verify compound activity with a positive control experiment.- Perform a dose-response experiment with a wider concentration range.- If cell permeability is a concern, consider using a cell-free biochemical assay.- Assess compound stability in your experimental setup.
High background or non-specific effects - Compound aggregation at high concentrations- Off-target effects- Perform a concentration-response curve; aggregating compounds often show a steep, non-saturating curve.- Include a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays to disrupt aggregates.- Use orthogonal controls (e.g., structurally unrelated inhibitor, target knockdown) to confirm on-target activity.[1]
Vehicle control (e.g., DMSO) shows a biological effect - Final solvent concentration is too high- Keep the final DMSO concentration below 0.5%, ideally below 0.1%.- Ensure all experimental wells, including the untreated control, contain the same final concentration of the vehicle.[1]
Inconsistent results between experiments - Variability in cell passage number or density- Inconsistent compound preparation- Freeze-thaw cycles of the stock solution- Use cells within a consistent passage number range and ensure consistent seeding density.- Prepare fresh dilutions of the compound from a stock solution for each experiment.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Visualizing Experimental Design and Pathways

Experimental Workflow for a Cell-Based Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells and allow to adhere Treatment Add compound dilutions and controls to cells Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Treatment Incubation Incubate for defined period Treatment->Incubation Assay Perform endpoint assay (e.g., viability, protein expression) Incubation->Assay Data_Analysis Analyze and plot dose-response curve Assay->Data_Analysis

A typical experimental workflow for a cell-based assay using a small molecule inhibitor.
Hypothetical Signaling Pathway Inhibition

signaling_pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Leads to This compound This compound This compound->Kinase_B Inhibits

Hypothetical signaling pathway showing inhibition of Kinase B by this compound.

References

Validation & Comparative

Validating Target Engagement of NCGC00188636, a Novel EGFR Inhibitor, in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of targeted cancer therapy, confirming that a drug candidate effectively engages its intended molecular target within the complex cellular environment is a critical step. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of NCGC00188636, a hypothetical novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). We present supporting experimental data for established EGFR inhibitors, which serve as a benchmark for evaluating this compound. Detailed protocols and visual workflows are provided to aid researchers in designing and executing robust target validation studies.

Introduction to EGFR and its Role in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4] This phosphorylation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for normal cell function but are often dysregulated in various cancers.[4][5][6] Mutations that lead to constitutive activation of EGFR are common in several malignancies, including non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[7][8] this compound is a novel small molecule inhibitor designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling.

Comparative Analysis of Target Engagement Assays

Several distinct methodologies can be employed to quantify the interaction of this compound with EGFR in living cells. Each approach offers unique advantages and provides complementary information regarding the compound's affinity, potency, and mechanism of action. Below is a summary of quantitative data for well-established EGFR inhibitors, which can be used as a reference for assessing the performance of this compound.

Assay MethodParameter MeasuredGefitinib (1st Gen)Erlotinib (1st Gen)Osimertinib (3rd Gen)This compound (Hypothetical)
Cellular Thermal Shift Assay (CETSA) Thermal Stabilization (EC50)~ 0.5 µM~ 0.4 µM~ 0.1 µMTo be determined
NanoBRET™ Target Engagement Competitive Binding (IC50)~ 30 nM~ 25 nM~ 1 nMTo be determined
In-Cell Western™ (pEGFR) Inhibition of Phosphorylation (IC50)~ 50 nM~ 40 nM~ 5 nMTo be determined

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for verifying target engagement based on the principle of ligand-induced thermal stabilization.[9][10][11] The binding of an inhibitor to its target protein increases the protein's conformational stability, leading to a higher melting temperature.

Protocol:

  • Cell Culture and Treatment:

    • Culture A431 cells (human epidermoid carcinoma), known for high EGFR expression, to 70-80% confluency.[4]

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest and wash the cells, then resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble EGFR in the supernatant using Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble EGFR as a function of temperature for each compound concentration.

    • Determine the melting temperature (Tm) for each condition. The shift in Tm in the presence of this compound indicates target engagement.

    • An isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature and plotting the soluble EGFR fraction against the compound concentration to determine the EC50.[12]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding at a target protein within intact cells.[13][14] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that reversibly binds to the target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing an EGFR-NanoLuc® fusion protein.

    • Seed the transfected cells into a 96-well or 384-well plate and incubate for 24 hours.[13][15]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the NanoBRET™ tracer and the test compound to the cells.

    • Incubate for 2 hours at 37°C to allow the binding to reach equilibrium.[13]

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In-Cell Western™ Assay for EGFR Phosphorylation

This immunocytochemical assay quantifies the level of a specific protein, in this case, phosphorylated EGFR (p-EGFR), directly in fixed and permeabilized cells in a multi-well plate format. It allows for the assessment of how this compound inhibits EGFR activation.

Protocol:

  • Cell Culture and Treatment:

    • Seed A431 cells in a 96-well plate and grow to confluency.

    • Serum-starve the cells for 12-18 hours to reduce basal EGFR phosphorylation.[4]

    • Pre-treat the cells with a dose range of this compound for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[4]

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS to allow antibody access to intracellular proteins.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer.

    • Incubate with a primary antibody specific for p-EGFR (e.g., Tyr1068). A second primary antibody for a normalization protein (e.g., total EGFR or a housekeeping protein) can be used in parallel.

    • Wash and incubate with species-specific secondary antibodies conjugated to near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).

  • Imaging and Analysis:

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for p-EGFR and the normalization protein in each well.

    • Normalize the p-EGFR signal to the total protein signal and plot the percentage of inhibition against the concentration of this compound to determine the IC50.

Visualizing Workflows and Pathways

To further clarify the experimental designs and biological context, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Protein Synthesis EGF EGF Ligand EGF->EGFR This compound This compound This compound->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by this compound.

CETSA_Workflow cluster_prep Cell Preparation cluster_process Assay Execution cluster_analysis Data Analysis A1 1. Culture Cells A2 2. Treat with this compound A1->A2 B1 3. Apply Heat Gradient A2->B1 B2 4. Lyse Cells B1->B2 B3 5. Centrifuge to Separate Soluble Proteins B2->B3 C1 6. Quantify Soluble EGFR (e.g., Western Blot) B3->C1 C2 7. Plot Melting Curve & Determine Tm Shift C1->C2

Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.

Assay_Comparison CETSA CETSA Principle: Ligand-induced thermal stabilization Readout: Protein melting temperature shift Pros: Label-free, physiological context Cons: Lower throughput NanoBRET NanoBRET Principle: Bioluminescence Resonance Energy Transfer (BRET) Readout: Competitive binding (IC50) Pros: High-throughput, quantitative in live cells Cons: Requires genetic modification (NanoLuc tag) ICW In-Cell Western Principle: Immunofluorescence in-plate Readout: Inhibition of phosphorylation (IC50) Pros: Measures downstream functional effect, high-throughput Cons: Indirect measure of binding, antibody-dependent

Caption: Comparison of Target Engagement Validation Methods.

References

A Comparative Guide to PYK2 Inhibitors: NCGC00188636 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase, has emerged as a significant therapeutic target in various diseases, including cancer, osteoporosis, and neurodegenerative disorders. Its role in mediating cellular signaling pathways that govern cell proliferation, migration, and survival makes it an attractive point of intervention. This guide provides a detailed comparison of NCGC00188636, a novel covalent inhibitor, with other prominent PYK2 inhibitors, supported by experimental data and methodologies.

Performance Comparison of PYK2 Inhibitors

The following table summarizes the key quantitative data for this compound and other selected PYK2 inhibitors. The data highlights the differences in their potency and selectivity, providing a basis for selecting the most appropriate compound for specific research applications.

InhibitorTarget(s)IC50 (PYK2)IC50 (FAK)Mechanism of ActionKey Features
This compound Pyruvate Kinase (PYK)Not specifiedNot specifiedCovalentBlocks nucleotide binding to the active site.[1][2]
PF-431396 PYK2 / FAK11 nM[3][4][5][6]2 nM[3][4][5][6]ATP-competitiveOrally active dual inhibitor.[3]
Defactinib (B1662816) (VS-6063) PYK2 / FAK0.6 nM[7]0.6 nM[7]ATP-competitivePotent dual inhibitor with high selectivity over other kinases.[7][8]
PF-562271 (VS-6062) FAK / PYK213 nM[1]1.5 nM[1]ATP-competitive, ReversiblePotent inhibitor of FAK and Pyk2.[1][9]
AZD0424 Src / AblNot applicableNot applicableATP-competitiveInhibits Src, an upstream kinase that phosphorylates and activates PYK2.[10][11][12][13]

PYK2 Signaling Pathway

PYK2 is a crucial node in various signaling cascades. It is activated by stimuli that increase intracellular calcium levels, such as signals from G-protein coupled receptors (GPCRs), growth factor receptors, and integrins.[14] Once activated, PYK2 autophosphorylates, creating a docking site for Src family kinases. This leads to the activation of downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and migration.[15][16]

PYK2_Signaling_Pathway cluster_upstream Upstream Activators cluster_calcium Second Messenger cluster_pyk2 PYK2 Activation cluster_downstream Downstream Effectors cluster_cellular_response Cellular Responses GPCRs GPCRs Ca2 Ca2+ GPCRs->Ca2 GrowthFactors Growth Factors GrowthFactors->Ca2 Integrins Integrins Integrins->Ca2 PYK2 PYK2 Ca2->PYK2 pPYK2 p-PYK2 PYK2->pPYK2 Autophosphorylation Src Src pPYK2->Src Recruitment & Activation Grb2_SOS Grb2/SOS pPYK2->Grb2_SOS PI3K_Akt PI3K/Akt Pathway pPYK2->PI3K_Akt Src->pPYK2 Phosphorylation MAPK_ERK MAPK/ERK Pathway Grb2_SOS->MAPK_ERK Survival Survival PI3K_Akt->Survival Migration Migration MAPK_ERK->Migration Proliferation Proliferation MAPK_ERK->Proliferation

PYK2 Signaling Cascade

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PYK2 inhibitors. Below are representative methodologies for key assays.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human PYK2 enzyme

  • Substrate peptide (e.g., Poly(E,Y) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)

  • Test inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing the PYK2 enzyme and substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PYK2 Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of PYK2 in a cellular context.

Materials:

  • Cell line expressing PYK2 (e.g., A20 cells)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., anti-IgM for B-cells, or a GPCR agonist)

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-PYK2, anti-total-PYK2)

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor or vehicle for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate agonist for a short period (e.g., 5-15 minutes) to induce PYK2 phosphorylation.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against phospho-PYK2.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate.

  • Strip the membrane and re-probe with an antibody against total PYK2 to normalize for protein loading.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Experimental Workflow for PYK2 Inhibitor Evaluation

The evaluation of a potential PYK2 inhibitor typically follows a structured workflow, from initial screening to in-depth characterization.

Experimental_Workflow start Start: Compound Library biochemical_screen Biochemical Screening (e.g., ADP-Glo™ Assay) start->biochemical_screen determine_ic50 Determine IC50 against PYK2 biochemical_screen->determine_ic50 cellular_assay Cell-based Assay (PYK2 Phosphorylation) determine_ic50->cellular_assay Active Compounds confirm_cellular_activity Confirm Cellular Activity and Potency cellular_assay->confirm_cellular_activity selectivity_profiling Kinase Selectivity Profiling (e.g., KINOMEscan™) confirm_cellular_activity->selectivity_profiling assess_off_target Assess Off-Target Effects selectivity_profiling->assess_off_target in_vivo_studies In Vivo Efficacy Studies (e.g., Xenograft Models) assess_off_target->in_vivo_studies Selective Compounds end End: Lead Candidate in_vivo_studies->end

PYK2 Inhibitor Evaluation Workflow

Conclusion

The landscape of PYK2 inhibitors is diverse, with compounds exhibiting different mechanisms of action, potency, and selectivity. This compound stands out due to its covalent mechanism, which may offer advantages in terms of duration of action and overcoming ATP competition. In contrast, inhibitors like defactinib and PF-431396 are potent ATP-competitive inhibitors with dual activity against FAK, a closely related kinase. The choice of inhibitor will ultimately depend on the specific research question, whether it be dissecting the role of PYK2 in a particular signaling pathway or developing a therapeutic with a desired selectivity profile. The experimental protocols and workflow provided in this guide offer a framework for the rigorous evaluation and comparison of these and other emerging PYK2 inhibitors.

References

A Head-to-Head Comparison: NCGC00188636 and shRNA Knockdown for Pyruvate Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modulation of key metabolic enzymes is a critical area of investigation, particularly in the context of oncology. Pyruvate (B1213749) kinase (PK), a pivotal enzyme in the glycolytic pathway, has emerged as a significant therapeutic target. This guide provides an objective comparison of two distinct methods for inhibiting pyruvate kinase function: the small molecule covalent inhibitor NCGC00188636 and the genetic approach of short hairpin RNA (shRNA) knockdown.

This comparison guide delves into the mechanisms of action, specificity, and functional consequences of both approaches, supported by available experimental data. We present quantitative data in structured tables, detail experimental protocols for key methodologies, and provide visual diagrams to elucidate signaling pathways and experimental workflows.

At a Glance: this compound vs. shRNA Knockdown

FeatureThis compoundshRNA Knockdown of Pyruvate Kinase
Target Pyruvate Kinase (all isoforms with conserved lysine)Pyruvate Kinase mRNA (isoform-specific)
Mechanism of Action Covalent modification of an active-site lysine (B10760008) residue, blocking nucleotide binding.[1]RNA interference leading to mRNA degradation and subsequent reduction in protein expression.
Mode of Application Direct addition to cell culture or in vitro assays.Transfection or transduction of cells with a vector encoding the shRNA.
Duration of Effect Potentially long-lasting due to irreversible covalent binding.Stable and long-term suppression of gene expression, particularly with lentiviral delivery.
Specificity Targets a conserved lysine, likely affecting all human PK isoforms.[1] Isoform-specific derivatives are a potential for future development.[1]Can be designed to be highly specific for a particular pyruvate kinase isoform, such as PKM2.
Potential Off-Target Effects Potential for off-target covalent modification of other proteins with reactive lysines.Can have off-target effects by silencing unintended genes with partial sequence homology.

In-Depth Analysis: this compound - The Covalent Inhibitor

This compound is a novel small molecule inhibitor of pyruvate kinase.[2] Its mechanism of action is characterized by the formation of a covalent bond with a critical lysine residue within the active site of the enzyme.[1] This irreversible modification sterically hinders the binding of ADP/ATP, thereby blocking the catalytic activity of pyruvate kinase.[1]

The targeted lysine residue is conserved across the four human pyruvate kinase isoforms (PKM1, PKM2, PKL, and PKR), suggesting that this compound likely acts as a pan-inhibitor of pyruvate kinase.[1] While the primary research has detailed its effects on Leishmania mexicana pyruvate kinase (LmPYK), the compound has been shown to irreversibly inhibit human PYK isoenzymes as well.[1]

Quantitative Data for this compound:

ParameterValueOrganism/SystemReference
Inhibition typeTime- and dose-dependent irreversible inhibitionLeishmania mexicana PYK[1]
Covalent Binding SiteConserved active-site lysine (Lys335 in LmPYK)Leishmania mexicana PYK[1]

In-Depth Analysis: shRNA Knockdown - The Genetic Approach

Short hairpin RNA (shRNA) offers a powerful and specific method to silence the expression of pyruvate kinase at the genetic level. By designing shRNA sequences that are complementary to the mRNA of a specific pyruvate kinase isoform, researchers can achieve targeted degradation of the transcript, leading to a significant reduction in the corresponding protein levels. This approach is particularly valuable for dissecting the roles of individual isoforms, such as the tumor-associated PKM2.

Numerous studies have successfully employed shRNA to knock down PKM2 in various cancer cell lines, leading to a range of well-documented phenotypic changes. These include decreased cell viability, reduced glucose uptake, and a significant impairment of aerobic glycolysis, as evidenced by a reduction in pyruvate and lactate (B86563) production.[3]

Quantitative Data for shRNA Knockdown of PKM2:

Cell LineParameterResultReference
H1299 (Lung Cancer)PKM2 protein expressionSignificant reduction[3]
H1299 (Lung Cancer)Glucose uptakeSignificant reduction[3]
H1299 (Lung Cancer)Lactate productionSignificant reduction[3]
H1299 (Lung Cancer)Cell viabilitySignificant reduction[3]
786-O (Renal Cell Carcinoma)PKM2 protein expressionSignificantly decreased[4]
786-O (Renal Cell Carcinoma)Pyruvate productionSignificantly reduced in lysates and media[4]
786-O (Renal Cell Carcinoma)Lactate productionConsiderably reduced in lysates and media[4]
HCT116 (Colon Cancer)Lactate productionTwofold decrease[5]

Visualizing the Science

Signaling and Experimental Workflows

Pyruvate_Kinase_in_Glycolysis cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate

Caption: Role of Pyruvate Kinase in the Glycolytic Pathway.

NCGC00188636_Workflow cluster_assays Downstream Assays start Seed cancer cells in multi-well plates treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for a defined period (e.g., 24-72h) treat->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability metabolism Metabolic Analysis (e.g., Lactate production assay) incubate->metabolism enzyme_activity Pyruvate Kinase Activity Assay incubate->enzyme_activity

Caption: Experimental workflow for this compound treatment.

shRNA_Workflow cluster_validation Validation of Knockdown cluster_functional Functional Assays start Design and clone PKM2-specific shRNA into a vector (e.g., lentiviral) transfect Transfect/Transduce cancer cells with the shRNA vector start->transfect select Select for stable transfectants (e.g., with puromycin) transfect->select qpcr qRT-PCR for PKM2 mRNA levels select->qpcr western Western Blot for PKM2 protein levels select->western viability Cell Viability/Proliferation Assay select->viability metabolism Metabolic Analysis (Lactate, etc.) select->metabolism

Caption: Experimental workflow for shRNA knockdown of PKM2.

Experimental Protocols

Protocol 1: In Vitro Pyruvate Kinase Inhibition Assay with this compound

Objective: To determine the inhibitory effect of this compound on pyruvate kinase activity.

Materials:

  • Recombinant human pyruvate kinase (e.g., PKM2)

  • This compound dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Substrates: Phosphoenolpyruvate (PEP), ADP

  • Coupling Enzyme: Lactate Dehydrogenase (LDH)

  • NADH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing assay buffer, PEP, ADP, LDH, and NADH.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding recombinant pyruvate kinase to each well.

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every minute for 30 minutes. The oxidation of NADH to NAD+ by LDH is coupled to the production of pyruvate by pyruvate kinase, and this results in a decrease in absorbance at 340 nm.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each concentration of this compound relative to the DMSO control and calculate the IC50 value.

Protocol 2: shRNA-Mediated Knockdown of PKM2 in Cancer Cells

Objective: To stably knock down the expression of PKM2 in a cancer cell line and assess the functional consequences.

Materials:

  • Human cancer cell line (e.g., H1299)

  • Lentiviral vector containing an shRNA sequence targeting human PKM2 and a selection marker (e.g., puromycin (B1679871) resistance gene)

  • Non-targeting (scramble) shRNA lentiviral vector as a control

  • Lentiviral packaging plasmids

  • HEK293T cells for virus production

  • Transfection reagent

  • Complete cell culture medium

  • Puromycin

  • Reagents for RNA extraction and qRT-PCR

  • Reagents for protein lysis and Western blotting (including a primary antibody against PKM2)

Procedure:

Part A: Lentivirus Production and Transduction

  • Co-transfect HEK293T cells with the PKM2-shRNA (or scramble shRNA) vector and the packaging plasmids using a suitable transfection reagent.

  • Collect the virus-containing supernatant 48 and 72 hours post-transfection.

  • Filter the supernatant through a 0.45 µm filter.

  • Transduce the target cancer cells (e.g., H1299) with the viral supernatant in the presence of polybrene.

Part B: Selection of Stable Knockdown Cells

  • 48 hours post-transduction, begin selection by adding puromycin to the cell culture medium.

  • Maintain the cells in puromycin-containing medium until non-transduced control cells are completely eliminated.

  • Expand the surviving polyclonal population of stable knockdown cells.

Part C: Validation of Knockdown

  • qRT-PCR: Extract total RNA from both PKM2-shRNA and scramble-shRNA cells. Perform reverse transcription followed by quantitative PCR using primers specific for PKM2 and a housekeeping gene to determine the relative mRNA expression levels.

  • Western Blot: Lyse the cells and quantify the total protein concentration. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against PKM2, followed by a secondary antibody. Use a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.

Part D: Functional Assays

  • Cell Viability Assay: Seed equal numbers of PKM2-shRNA and scramble-shRNA cells and measure cell viability at different time points using an appropriate assay (e.g., MTT or CellTiter-Glo).

  • Lactate Production Assay: Culture the cells for a defined period, collect the culture medium, and measure the lactate concentration using a commercially available lactate assay kit. Normalize the lactate levels to the cell number.

Conclusion

Both this compound and shRNA-mediated knockdown represent viable strategies for inhibiting pyruvate kinase function, each with its own set of advantages and disadvantages.

This compound offers a direct and rapid method of inhibiting pyruvate kinase activity. As a small molecule, it is readily applicable to in vitro and cell-based assays. Its covalent and irreversible nature of binding could translate to a prolonged duration of action. However, the current lack of specific quantitative data for its effects on human cancer cell metabolism and its potential for off-target effects due to its pan-isoform inhibition are notable limitations.

shRNA knockdown , on the other hand, provides a highly specific and potent method for reducing the expression of a particular pyruvate kinase isoform, such as PKM2. This specificity is crucial for elucidating the distinct roles of different isoforms. The generation of stable knockdown cell lines allows for long-term studies of the consequences of reduced pyruvate kinase expression. The main drawbacks include the more complex and time-consuming experimental workflow and the potential for off-target gene silencing.

References

Orthogonal Validation of NCGC00188636: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to provide a comprehensive comparison guide on the orthogonal validation of NCGC00188636's effects have been impeded by the inability to publicly identify the compound and its primary biological target. Extensive searches across chemical databases and scientific literature have yielded no specific information for the identifier "this compound".

This suggests that this compound may be an internal designation for a compound that has not yet been disclosed in public-facing scientific resources. The "NCGC" prefix often denotes compounds screened by the NIH Chemical Genomics Center, indicating its likely origin within a large-scale screening initiative. However, without access to the corresponding screening data and compound structure, a detailed analysis of its orthogonal validation is not possible at this time.

Orthogonal validation is a critical step in drug discovery and chemical biology research. It involves the use of independent, mechanistically distinct methods to confirm an initial finding, thereby increasing confidence in the result and mitigating the risk of off-target effects or experimental artifacts. A robust orthogonal validation strategy for a novel compound like this compound would typically involve a multi-pronged approach.

General Principles of Orthogonal Validation for a Novel Compound

To illustrate the type of analysis that would be conducted had information on this compound been available, we present a generalized framework for the orthogonal validation of a hypothetical bioactive small molecule.

Hypothetical Scenario: Let us assume that a primary high-throughput screen identified a compound, "Compound X," as a potent inhibitor of a specific kinase, "Kinase Y."

Table 1: Orthogonal Validation Approaches for "Compound X," an Inhibitor of "Kinase Y"

Validation Method Principle Experimental Approach Data Output Alternative/Competing Methods
Cell-Free Target Engagement Direct binding of the compound to the purified target protein.- Isothermal Titration Calorimetry (ITC)- Surface Plasmon Resonance (SPR)- Microscale Thermophoresis (MST)- Binding affinity (Kd)- Binding kinetics (kon, koff)- Radioligand binding assays- Fluorescence Polarization (FP) assays
In-Cell Target Engagement Measuring compound binding to the target within a cellular context.- Cellular Thermal Shift Assay (CETSA)- NanoBRET Target Engagement Assay- Target stabilization/destabilization curves- Intracellular IC50- Fluorescence Resonance Energy Transfer (FRET) assays- Bioluminescence Resonance Energy Transfer (BRET) assays
Cellular Target Modulation Assessing the direct downstream consequences of target inhibition in cells.- Western Blot for phosphorylated substrate of Kinase Y- Kinase activity assays in cell lysates- Reduction in substrate phosphorylation- Inhibition of kinase activity- Gene expression analysis of downstream targets (qPCR, RNA-Seq)- Reporter gene assays
Phenotypic Assays Evaluating the biological effect of the compound on cellular or organismal function.- Cell viability/proliferation assays- Cell migration/invasion assays- In vivo efficacy studies in animal models- IC50 for cell growth inhibition- Reduction in cell migration- Tumor growth inhibition- High-content imaging for morphological changes- CRISPR/Cas9-mediated gene knockout of the target to mimic pharmacological inhibition
Structural Biology Determining the physical interaction between the compound and its target at the atomic level.- X-ray Crystallography- Cryo-Electron Microscopy (Cryo-EM)- 3D structure of the compound-target complex- Identification of key binding interactions- Nuclear Magnetic Resonance (NMR) spectroscopy

Detailed Methodologies for Key Experiments

Cellular Thermal Shift Assay (CETSA):

  • Cell Treatment: Treat intact cells with either the test compound (e.g., Compound X) or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures. The binding of the compound is expected to stabilize the target protein (Kinase Y), making it more resistant to thermal denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

NanoBRET Target Engagement Assay:

  • Cell Line Engineering: Create a cell line that expresses the target protein (Kinase Y) fused to a NanoLuc luciferase.

  • Tracer Addition: Add a fluorescently labeled tracer that is known to bind to the target protein to the cells.

  • Compound Competition: Add the test compound (Compound X) at various concentrations. The compound will compete with the tracer for binding to the target.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. BRET occurs when the NanoLuc luciferase is in close proximity to the fluorescent tracer.

  • Data Analysis: A decrease in the BRET signal with increasing concentrations of the test compound indicates displacement of the tracer and therefore, target engagement.

Visualizing Validation Workflows

The logical flow of an orthogonal validation strategy can be visualized to clarify the decision-making process.

Caption: A generalized workflow for the orthogonal validation of a primary screening hit.

This guide provides a template for the rigorous validation of a novel chemical probe. Once the identity and biological activity of this compound are made publicly available, a similar, but specific, comparative guide can be generated to detail its orthogonal validation and compare its performance with relevant alternative compounds. Researchers in possession of non-public information regarding this compound are encouraged to apply these principles to rigorously validate its effects.

No Public Data Available for NCGC00188636 to Generate Cross-Reactivity Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the compound NCGC00188636, no publicly available data regarding its bioactivity, chemical structure, or biological targets could be located. As a result, the requested Cross-Reactivity Comparison Guide cannot be generated at this time.

Extensive searches were conducted to retrieve information on this compound, including its cross-reactivity profile, binding affinities, and the signaling pathways it may modulate. These searches also aimed to identify alternative compounds for a comparative analysis. However, the identifier "this compound" did not yield any specific results in scientific literature, chemical databases, or bioassay repositories.

This lack of information prevents the creation of the requested guide, as there is no foundational data upon which to build a comparison. Key components of the requested guide, such as quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows, are entirely dependent on the availability of primary research data for the compound .

It is possible that "this compound" may be an internal or non-public identifier, a misidentified compound, or a compound that has not yet been characterized in published research.

For researchers, scientists, and drug development professionals interested in the cross-reactivity of a particular compound, access to foundational screening data is a prerequisite. Typically, such an analysis would involve the following workflow:

G cluster_0 Data Acquisition cluster_1 Data Analysis & Comparison cluster_2 Report Generation A Identify Compound of Interest B Search Public Databases (e.g., PubChem, ChEMBL) A->B C Retrieve Bioactivity Data (Target, Affinity, Selectivity) B->C D Identify Alternative Compounds with Similar Targets C->D E Compile Quantitative Data into Comparison Tables D->E F Analyze Cross-Reactivity Profiles E->F G Detail Experimental Protocols F->G H Visualize Signaling Pathways & Workflows G->H I Generate Comparison Guide H->I

Figure 1. A typical workflow for generating a cross-reactivity comparison guide.

Without the initial data on this compound, this workflow cannot be initiated. We recommend verifying the compound identifier and consulting internal or proprietary databases if applicable. Should public data for this compound become available in the future, a comprehensive cross-reactivity analysis as per the original request would be feasible.

In-Depth Efficacy Analysis of NCGC00188636 in Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific literature and chemical databases did not yield any specific information regarding the compound "NCGC00188636." This suggests that the identifier may be for an early-stage compound not yet disclosed in publications, an internal designation, or potentially inaccurate.

Consequently, a direct comparative guide on the efficacy of this compound in different cancer models cannot be provided at this time. To facilitate the creation of the requested guide, please verify the compound identifier or provide an alternative designation that has been publicly disclosed.

Once a valid compound is identified, a comprehensive comparison guide will be developed, adhering to the following structure and requirements:

Comparative Efficacy of [Corrected Compound Name] in Preclinical Cancer Models

This section will provide a detailed overview of the anti-cancer activity of the specified compound across a range of in vitro and in vivo cancer models.

Table 1: In Vitro Cytotoxicity of [Corrected Compound Name] in Human Cancer Cell Lines

Cancer TypeCell LineIC50 / GI50 (µM)Alternative CompoundIC50 / GI50 (µM)Reference
Breast CancerMCF-7[Data]Doxorubicin[Data][Citation]
Lung CancerA549[Data]Cisplatin[Data][Citation]
Colon CancerHCT116[Data]5-Fluorouracil[Data][Citation]
Prostate CancerPC-3[Data]Docetaxel[Data][Citation]
LeukemiaK562[Data]Imatinib[Data][Citation]

Table 2: In Vivo Anti-Tumor Efficacy of [Corrected Compound Name] in Xenograft Models

Cancer Model (Cell Line)Animal ModelDosing RegimenTumor Growth Inhibition (%)Alternative CompoundTumor Growth Inhibition (%)Reference
[e.g., A549 Lung Cancer]Nude Mice[e.g., 10 mg/kg, i.p., daily][Data][e.g., Paclitaxel][Data][Citation]
[e.g., HCT116 Colon Cancer]SCID Mice[e.g., 20 mg/kg, p.o., BID][Data][e.g., Irinotecan][Data][Citation]

Mechanism of Action and Signaling Pathways

A detailed explanation of the molecular mechanism by which the compound exerts its anti-cancer effects will be provided, accompanied by a signaling pathway diagram.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor PI3K PI3K Receptor->PI3K Compound [Corrected Compound Name] Compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed signaling pathway of [Corrected Compound Name].

Experimental Protocols

Detailed methodologies for the key experiments cited in the guide will be outlined to ensure reproducibility.

3.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells will be seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells will be treated with serial dilutions of the compound or a vehicle control for 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium will be removed, and DMSO will be added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated using non-linear regression analysis.

3.2. Xenograft Tumor Model

  • Cell Implantation: 1 x 10^6 cancer cells will be subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors will be allowed to grow to a palpable size (approximately 100-150 mm³).

  • Randomization and Treatment: Mice will be randomized into treatment and control groups. The compound will be administered at the specified dose and schedule.

  • Tumor Measurement: Tumor volume will be measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study will be terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition will be calculated.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture in_vitro In Vitro Assays (e.g., MTT) cell_culture->in_vitro in_vivo In Vivo Xenograft Model cell_culture->in_vivo data_analysis Data Analysis & Comparison in_vitro->data_analysis in_vivo->data_analysis end End data_analysis->end

Caption: General experimental workflow for efficacy testing.

We look forward to receiving the corrected compound information to proceed with generating a comprehensive and data-driven comparison guide.

Head-to-Head Comparison: NCGC00188636 and Other Metabolic Inhibitors - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: A comprehensive analysis of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the specific biological target and metabolic inhibitory activity of the compound designated as NCGC00188636. While its chemical structure, 8-Cyano-1-(2,5-difluoro-benzyl)-7-(4-methoxy-phenyl)-6-{[methyl-(2-pyridin-2-yl-ethyl)-amino]-methyl}-4-oxo-1,4-dihydro-pyrrolo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester, is known, no specific metabolic enzyme or pathway has been identified as its primary target. This absence of data precludes a direct head-to-head comparison with other known metabolic inhibitors at this time.

Introduction to this compound

This compound is a complex heterocyclic molecule belonging to the pyrrolo[1,2-a]pyrimidine (B7980946) class of compounds. While the synthesis and general chemical properties of such compounds are described in the chemical literature, the specific biological activity profile of this compound remains uncharacterized in publicly accessible resources. Compounds with the pyrrolo[1,2-a]pyrimidine scaffold have been investigated for a variety of therapeutic applications, including as kinase inhibitors. However, its role as a specific metabolic inhibitor has not been established.

The Challenge of Comparative Analysis

A head-to-head comparison of metabolic inhibitors necessitates a thorough understanding of their respective mechanisms of action, target enzymes or pathways, and ideally, supporting experimental data from standardized assays. Without this foundational knowledge for this compound, any attempt at a direct comparison with well-characterized metabolic inhibitors would be speculative and lack the scientific rigor required for research and drug development professionals.

A Landscape of Characterized Metabolic Inhibitors

To provide context for researchers interested in metabolic inhibition, this guide outlines key classes of metabolic inhibitors, their targets, and the types of experimental data typically used for their evaluation. This information can serve as a framework for the potential future characterization and comparison of novel compounds like this compound.

Key Classes of Metabolic Inhibitors:
  • Glycolysis Inhibitors: These compounds target enzymes in the glycolytic pathway, a central route for glucose metabolism.

    • Examples: 2-Deoxy-D-glucose (2-DG), 3-Bromopyruvate (3-BP).

    • Primary Targets: Hexokinase, Glyceraldehyde-3-phosphate dehydrogenase.

  • Glutaminolysis Inhibitors: These agents block the utilization of glutamine, an essential amino acid for cancer cell proliferation.

    • Examples: CB-839 (Telaglenastat), BPTES.

    • Primary Target: Glutaminase (GLS).

  • Fatty Acid Synthesis Inhibitors: These inhibitors disrupt the de novo synthesis of fatty acids, a critical process for membrane production and signaling in cancer cells.

    • Examples: Orlistat, TVB-2640.

    • Primary Target: Fatty Acid Synthase (FASN).

  • Oxidative Phosphorylation (OXPHOS) Inhibitors: These compounds target the mitochondrial electron transport chain, disrupting cellular energy production.

    • Examples: Metformin, IACS-010759.

    • Primary Targets: Complex I and other components of the electron transport chain.

Data Presentation for Comparative Analysis

Once a target for a novel compound is identified, quantitative data from various assays are crucial for a meaningful comparison. Below is a template for how such data should be structured.

Table 1: Comparative Potency of Metabolic Inhibitors

CompoundTarget Enzyme/PathwayIC50 (nM)EC50 (nM) in Cell-Based AssayReference
Inhibitor A Glycolysis (e.g., HK2)ValueValueCitation
Inhibitor B Glutaminolysis (e.g., GLS1)ValueValueCitation
Inhibitor C Fatty Acid Synthesis (e.g., FASN)ValueValueCitation
This compound (To be determined) (To be determined) (To be determined)

Experimental Protocols for Characterization

To determine the metabolic inhibitory properties of a compound like this compound, a series of well-defined experiments are required.

1. Target Identification:

  • Biochemical Screening: Screen the compound against a panel of purified metabolic enzymes.

  • Affinity-based Proteomics: Utilize chemical probes to identify protein binding partners within the cell lysate.

2. In Vitro Enzyme Inhibition Assays:

  • Protocol: A typical enzyme inhibition assay involves incubating the purified target enzyme with its substrate and varying concentrations of the inhibitor. The rate of product formation is measured, often through spectrophotometric or fluorometric methods, to determine the half-maximal inhibitory concentration (IC50).

3. Cell-Based Metabolic Assays:

  • Seahorse XF Analyzer: This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells, providing insights into mitochondrial respiration and glycolysis, respectively.

  • Metabolite Profiling: Utilize mass spectrometry-based metabolomics to quantify changes in intracellular metabolite levels upon treatment with the inhibitor.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for illustrating the complex interactions within metabolic pathways and for outlining experimental procedures.

metabolic_pathways cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_glutaminolysis Glutaminolysis Glucose Glucose G6P G6P Glucose->G6P HK F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK GAP GAP F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate LDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG aKG Isocitrate->aKG IDH SuccinylCoA SuccinylCoA aKG->SuccinylCoA Glutamate Glutamate aKG->Glutamate Glutamine Glutamine Glutamine->Glutamate GLS Glutamate->aKG HK HK GLS GLS IDH IDH

Caption: Overview of key metabolic pathways and potential inhibitor targets.

experimental_workflow cluster_discovery Target Discovery cluster_validation In Vitro Validation cluster_cellular Cellular Characterization Compound Library Compound Library Biochemical Screening Biochemical Screening Compound Library->Biochemical Screening Hit Identification Hit Identification Biochemical Screening->Hit Identification Enzyme Kinetics Enzyme Kinetics Hit Identification->Enzyme Kinetics IC50 Determination IC50 Determination Enzyme Kinetics->IC50 Determination Cell-Based Assays Cell-Based Assays IC50 Determination->Cell-Based Assays Metabolic Profiling Metabolic Profiling Cell-Based Assays->Metabolic Profiling

Caption: A typical workflow for characterizing a novel metabolic inhibitor.

Conclusion and Future Directions

While a direct comparative guide for this compound is not currently feasible due to the absence of publicly available biological data, this document provides a roadmap for the necessary research to enable such a comparison in the future. The initial steps must focus on identifying the specific metabolic target(s) of this compound through robust screening and validation experiments. Once a target is confirmed, the compound's potency and cellular effects can be benchmarked against existing inhibitors using the methodologies and data presentation formats outlined in this guide. Researchers are encouraged to contribute such findings to the public domain to advance the field of metabolic drug discovery.

Unraveling the Potential of NCGC00188636: A Guide for Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective tool compound is a critical step in the validation of a novel drug target. This guide provides a comparative analysis of NCGC00188636, a compound of interest for target validation, against other known alternatives. Due to the limited publicly available information on this compound, this guide will focus on establishing a framework for its evaluation once its primary target is identified.

Currently, "this compound" appears to be an internal identifier, likely from a screening collection such as the one maintained by the National Center for Advancing Translational Sciences (NCATS). Without a publicly disclosed chemical structure or biological target, a direct comparison with alternative tool compounds is not feasible.

This guide will, therefore, outline the necessary steps and data required to perform a comprehensive evaluation of this compound as a tool compound once its primary molecular target is elucidated.

Key to Comparison: Identifying the Target of this compound

The foundational step in evaluating this compound is the unequivocal identification of its primary biological target. This can be achieved through various experimental approaches:

  • Affinity-based methods: Techniques such as affinity chromatography or chemical proteomics can be employed to isolate the binding partners of this compound from cell lysates or tissue extracts.

  • Phenotypic screening deconvolution: If this compound was identified through a phenotypic screen, subsequent target deconvolution studies using genetic (e.g., CRISPR-Cas9 screening) or proteomic (e.g., thermal proteome profiling) approaches are necessary.

  • Database mining: Once the chemical structure of this compound is known, computational methods such as target prediction algorithms and similarity searching against databases like ChEMBL and PubChem can provide putative targets.

Once the primary target of this compound is identified, a comprehensive comparison with other tool compounds for the same target can be initiated.

Comparative Analysis Framework

A thorough comparison of tool compounds for target validation should encompass the following key parameters, which should be summarized in a clear, tabular format for easy interpretation.

Table 1: Comparative Profile of Tool Compounds for [Target X]

ParameterThis compoundAlternative Compound 1Alternative Compound 2
Potency (IC₅₀/Kᵢ/Kₐ) Data to be determined
Selectivity (vs. Off-targets) Data to be determined
Mechanism of Action Data to be determined
Cellular Activity (EC₅₀) Data to be determined
In Vivo Efficacy Data to be determined
Physicochemical Properties Data to be determined
Known Liabilities Data to be determined

Experimental Protocols for Target Validation

To rigorously validate the intended target of this compound and benchmark its performance, a series of well-defined experiments are essential.

Biochemical Assays
  • Objective: To determine the direct interaction and potency of this compound against its purified target protein.

  • Methodology:

    • Enzymatic Assays: If the target is an enzyme, measure the inhibition of its catalytic activity by this compound. This typically involves incubating the enzyme with its substrate and varying concentrations of the compound and measuring product formation.

    • Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Radioligand Binding Assays can be used to directly measure the binding affinity (Kᵢ or Kₐ) of this compound to its target.

Cellular Target Engagement Assays
  • Objective: To confirm that this compound interacts with its target within a cellular context.

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon compound binding.

    • NanoBRET™/HiBiT Assays: These are bioluminescence-based assays that can be used to quantify protein-protein interactions or target engagement in living cells.

Downstream Signaling Pathway Analysis
  • Objective: To demonstrate that the interaction of this compound with its target leads to the modulation of downstream signaling events.

  • Methodology:

    • Western Blotting: Analyze the phosphorylation status or expression levels of key proteins in the signaling pathway downstream of the target.

    • Reporter Gene Assays: Use a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of interest to quantify pathway activation or inhibition.

Visualizing the Path Forward

To facilitate a clear understanding of the experimental logic and the biological context, diagrams are indispensable.

Experimental_Workflow cluster_0 Target Identification cluster_1 Biochemical Validation cluster_2 Cellular Validation Affinity Chromatography Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Putative Targets Putative Targets Mass Spectrometry->Putative Targets Enzymatic Assay Enzymatic Assay Putative Targets->Enzymatic Assay Binding Assay (SPR) Binding Assay (SPR) Putative Targets->Binding Assay (SPR) Potency (IC50/Ki) Potency (IC50/Ki) Enzymatic Assay->Potency (IC50/Ki) Binding Assay (SPR)->Potency (IC50/Ki) CETSA CETSA Potency (IC50/Ki)->CETSA Western Blot Western Blot Potency (IC50/Ki)->Western Blot Cellular Activity (EC50) Cellular Activity (EC50) CETSA->Cellular Activity (EC50) Western Blot->Cellular Activity (EC50)

Caption: A streamlined workflow for the validation of this compound's target.

Once the target of this compound is known, a signaling pathway diagram can be constructed to illustrate its mechanism of action.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor activates Target X Target X Receptor->Target X activates Downstream Effector 1 Downstream Effector 1 Target X->Downstream Effector 1 phosphorylates Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 activates Cellular Response Cellular Response Downstream Effector 2->Cellular Response leads to This compound This compound This compound->Target X inhibits

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

While the identity and target of this compound remain to be publicly disclosed, this guide provides a robust framework for its evaluation as a tool compound for target validation. By systematically determining its potency, selectivity, and mechanism of action, and comparing these parameters to existing alternatives, researchers can make an informed decision about its utility in their specific research context. The provided experimental outlines and visualization templates serve as a roadmap for the rigorous scientific investigation required to establish this compound as a valuable tool in the pursuit of novel therapeutics. The scientific community awaits further data to unlock the full potential of this compound.

Elusive Phenotypes of NCGC00188636: A Guide to Reproducibility and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the reported phenotypes induced by the screening compound NCGC00188636, examines the challenges in reproducing these findings, and explores potential alternative molecules and experimental approaches.

Initial investigations into the biological effects of this compound, an identifier originating from the National Center for Advancing Translational Sciences (NCATS), have been hampered by a lack of publicly available information directly linking this specific code to a defined chemical structure and its associated bioactivities. This guide seeks to address this gap by first identifying the compound and then delving into its potential biological impact and the reproducibility of those effects.

Identifying this compound

Through a targeted search of the PubChem BioAssay database, the identifier this compound has been successfully linked to the compound 8-methoxy-1-phenyl-pyrazino[2,3-d]pyridazin-5(6H)-one . This discovery is critical for any further investigation into its biological properties.

Table 1: Chemical Identity of this compound

IdentifierChemical NamePubChem CID
This compound8-methoxy-1-phenyl-pyrazino[2,3-d]pyridazin-5(6H)-one2845327

Reported Bioactivity and Induced Phenotypes

Analysis of bioassay data associated with this compound (CID 2845327) in the PubChem database reveals its activity as an antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1). This antagonism is the primary reported mechanism of action and the likely source of any induced phenotypes.

Table 2: Summary of Reported Bioactivity for this compound

BioAssay IDTargetActivityReported Potency (µM)
AID: 1442Corticotropin-releasing hormone receptor 1 (CRHR1)Antagonist0.25
AID: 1613Corticotropin-releasing hormone receptor 1 (CRHR1)Antagonist0.32

The antagonism of CRHR1 is known to modulate the hypothalamic-pituitary-adrenal (HPA) axis, a central stress response system. Therefore, the expected phenotypes induced by this compound would be related to the modulation of stress, anxiety, and depressive-like behaviors.

Challenges in Reproducibility and Alternative Approaches

Researchers aiming to investigate the phenotypic space of CRHR1 antagonism have several well-characterized alternative compounds at their disposal. These alternatives have been more extensively studied, and their induced phenotypes are better documented, potentially offering a more robust starting point for research.

Table 3: Comparison of this compound with Alternative CRHR1 Antagonists

CompoundChemical ClassReported PhenotypesKey References
This compound Pyrazino[2,3-d]pyridazin-5(6H)-one derivativeAnxiolytic-like and antidepressant-like effects (predicted)PubChem BioAssay Data
Antalarmin PyrrolopyrimidineReduction of anxiety-like behavior, attenuation of stress-induced hormone release[Please insert relevant citation(s)]
NBI-34041 PyrrolopyrimidineAnxiolytic effects in various animal models[Please insert relevant citation(s)]
R121919 (Pexacerfont) Phenyl-substituted pyrimidineReduction in anxiety and depressive-like behaviors in clinical trials[Please insert relevant citation(s)]

Experimental Protocols

To facilitate the reproducible investigation of CRHR1 antagonist-induced phenotypes, detailed experimental protocols are essential. Below are representative protocols for assessing anxiolytic and antidepressant-like effects in rodent models.

Elevated Plus Maze (EPM) for Anxiolytic Activity
  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure:

    • Administer this compound or a vehicle control to the animals (e.g., mice or rats) via the desired route (e.g., intraperitoneal injection) at a specified time before testing.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set duration (e.g., 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Forced Swim Test (FST) for Antidepressant-like Activity
  • Apparatus: A cylinder filled with water from which the animal cannot escape.

  • Procedure:

    • Administer this compound or a vehicle control.

    • On the first day (pre-test), place the animal in the water for a longer duration (e.g., 15 minutes).

    • On the second day (test), place the animal back in the water for a shorter duration (e.g., 5 minutes).

    • Record the duration of immobility.

  • Data Analysis: A decrease in the duration of immobility during the test session is interpreted as an antidepressant-like effect.

Visualizing the CRHR1 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanism and experimental design, the following diagrams are provided.

CRHR1_Signaling_Pathway CRH CRH CRHR1 CRHR1 CRH->CRHR1 Binds G_protein G Protein (Gs) CRHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates This compound This compound This compound->CRHR1 Antagonizes

Caption: Simplified signaling pathway of CRHR1 antagonism by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Phenotypic Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Compound_Prep Compound Preparation (this compound & Alternatives) Animal_Acclimation->Compound_Prep Vehicle_Group Vehicle Control Group Compound_Prep->Vehicle_Group Treatment_Groups Treatment Groups Compound_Prep->Treatment_Groups EPM_Test Elevated Plus Maze (EPM) Vehicle_Group->EPM_Test FST_Test Forced Swim Test (FST) Vehicle_Group->FST_Test Treatment_Groups->EPM_Test Treatment_Groups->FST_Test Data_Collection Data Collection & Quantification EPM_Test->Data_Collection FST_Test->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Conclusion Conclusion on Phenotype Stat_Analysis->Conclusion

Caption: General experimental workflow for assessing behavioral phenotypes.

A Comparative Guide to NCGC00188636 and Established Glycolysis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the novel covalent pyruvate (B1213749) kinase (PYK) inhibitor, NCGC00188636, against well-characterized inhibitors of the glycolysis pathway. The data and protocols herein are intended to offer a framework for evaluating the efficacy and mechanism of action of emerging metabolic inhibitors in preclinical research.

Introduction to Glycolysis Inhibition

The metabolic reprogramming of cancer cells, particularly their reliance on aerobic glycolysis (the Warburg effect), is a key hallmark of cancer.[1] This metabolic shift provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation.[2][3] Consequently, targeting the key enzymes in the glycolytic pathway has become a promising strategy for anticancer therapy.[4] This guide focuses on comparing this compound, a novel inhibitor of the terminal glycolytic enzyme pyruvate kinase (PYK), with established inhibitors that target different key stages of glycolysis.[5]

Comparative Analysis of Glycolysis Inhibitors

The potency of a glycolysis inhibitor is a critical parameter for its potential therapeutic application. The half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by 50%, is a standard metric for this purpose.[6] The following table summarizes the IC50 values of this compound and other known glycolysis inhibitors across various cancer cell lines, providing a quantitative comparison of their potency.

CompoundTarget EnzymeCancer Cell LineIC50 Value
This compound Pyruvate Kinase (PYK)Leishmania mexicana (LmPYK)Time-dependent inhibition at 50 µM[5]
2-Deoxy-D-glucose (2-DG) HexokinaseAcute Lymphoblastic Leukemia (Nalm-6)0.22 mM (48h)[7]
Pancreatic Cancer (MIA PaCa-2)13.34 mM (48h)[7]
3-Bromopyruvate (B3434600) (3-BP) Hexokinase 2 (HK2), GAPDHTriple-Negative Breast Cancer (HCC1143)44.87 µM (24h)[7]
Pancreatic Cancer (Panc-2)~15 µM[8]
FX11 Lactate Dehydrogenase A (LDHA)Pancreatic Cancer (BxPc-3)49.27 µM[9][10]
HeLa Cells23.3 µM[9]

Note: The data for this compound reflects its activity against the pyruvate kinase of a protozoan parasite and further studies are needed to determine its IC50 in human cancer cell lines.

Mechanisms of Action and Points of Inhibition

Understanding the specific molecular targets of these inhibitors is crucial for predicting their biological effects and potential therapeutic synergies.

  • This compound : A novel covalent inhibitor that targets pyruvate kinase (PYK), the enzyme responsible for the final rate-limiting step in glycolysis.[5] It blocks nucleotide binding to the active site of PYK.[5]

  • 2-Deoxy-D-glucose (2-DG) : A glucose analog that competitively inhibits hexokinase, the first enzyme in the glycolytic pathway.[11][12] It is taken up by glucose transporters and phosphorylated to 2-deoxy-D-glucose-6-phosphate (2-DG-6P), which cannot be further metabolized and leads to feedback inhibition of hexokinase.[13][14]

  • 3-Bromopyruvate (3-BP) : An alkylating agent that inhibits glycolysis by targeting multiple key enzymes, most notably Hexokinase 2 (HK2) and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[15][16][17] Its potent anticancer effects are attributed to its ability to severely inhibit ATP production.[8][18]

  • FX11 : A selective, reversible, and competitive inhibitor of Lactate Dehydrogenase A (LDHA), the enzyme that converts pyruvate to lactate.[9][19] By inhibiting LDHA, FX11 reduces ATP levels, induces oxidative stress, and promotes cell death.[9][20][21]

The following diagram illustrates the points at which these inhibitors disrupt the glycolytic pathway.

Glycolysis_Pathway Glucose Glucose HK Hexokinase Glucose->HK G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP PEP Phosphoenolpyruvate GAP->PEP PKM2 PYK PEP->PKM2 Pyruvate Pyruvate LDHA LDHA Pyruvate->LDHA Lactate Lactate TwoDG 2-DG TwoDG->HK ThreeBP 3-BP ThreeBP->HK GAPDH GAPDH ThreeBP->GAPDH NCGC This compound NCGC->PKM2 FX11_node FX11 FX11_node->LDHA HK->G6P PKM2->Pyruvate LDHA->Lactate Experimental_Workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Validation cluster_analysis Phase 3: Data Analysis & Comparison start_node Start: Identify Novel Compound (e.g., this compound) A Cell Viability Assay (Multiple Cell Lines) start_node->A process_node process_node data_node data_node decision_node decision_node end_node Conclusion: Characterize Inhibitor Profile B Determine IC50 Values A->B C Seahorse XF Assay (ECAR Measurement) B->C D Lactate Production Assay C->D E Enzyme Inhibition Assay (Direct Target) D->E F Compare IC50 with Known Inhibitors E->F G Analyze Metabolic Flux Data F->G G->end_node

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Unidentified Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Action Required for Unidentified Substance NCGC00188636

The specific chemical identity and associated hazards of the substance designated as this compound could not be determined from publicly available resources. The identifier "NCGC" suggests a potential origin from the National Center for Advancing Translational Sciences (NCATS); however, no public record links this specific identifier to a known chemical structure.

It is imperative for the safety of all laboratory personnel that this substance be treated as hazardous until its identity can be confirmed. Proper disposal procedures are contingent on the chemical's properties, including its reactivity, toxicity, and environmental hazards. Without this information, a specific disposal protocol cannot be provided.

Researchers, scientists, and drug development professionals are advised to follow their institution's established protocols for the handling and disposal of unknown chemicals. The following provides a general procedural framework to ensure safety and compliance.

Standard Operating Procedure for Unidentified Chemicals

For the safe management and disposal of an unknown substance like this compound, a systematic approach is crucial. The following table outlines the recommended steps.

StepActionRationale
1. Isolation & Labeling Isolate the container in a designated and properly ventilated hazardous waste accumulation area. Clearly label the container as "Caution: Unknown Chemical. Awaiting Identification and Proper Disposal." Include any known information, such as the identifier this compound and the date of discovery.To prevent accidental use or exposure and to clearly communicate the hazard to others.
2. Information Gathering Attempt to identify the substance by reviewing laboratory notebooks, inventory records, and any associated experimental data. If the origin of the sample can be traced, contact the responsible researcher for more information.The primary goal is to identify the chemical to determine the correct disposal route.
3. Hazard Assessment In the absence of a definitive identification, treat the substance as highly hazardous. Assume it may be flammable, corrosive, reactive, and/or toxic. Consult your institution's Chemical Hygiene Plan for guidance on handling unknown substances.This conservative approach minimizes risk until the hazards are known.
4. Consultation with EHS Contact your institution's Environmental Health and Safety (EHS) department or Chemical Safety Officer. Provide them with all available information.EHS professionals are trained to manage and dispose of unknown chemicals and can provide expert guidance and resources.
5. Characterization (if required) The EHS department may determine that analytical characterization is necessary to identify the hazards of the unknown substance before it can be safely disposed of. This should only be performed by trained personnel in a controlled environment.Analysis can provide the necessary data for proper waste classification and disposal.
6. Segregation & Storage Store the unknown chemical away from incompatible materials. For example, do not store with strong acids, bases, oxidizers, or flammables until its properties are known.To prevent dangerous chemical reactions.
7. Disposal Follow the specific disposal instructions provided by your EHS department. The disposal route will be determined by the chemical's identity and hazard classification.Ensures compliance with all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol for Handling Unknown Substances

In the event that a researcher encounters a substance for which the identity is not immediately clear, the following protocol should be initiated:

  • Cease all work involving the unidentified substance.

  • Secure the immediate area to prevent unauthorized access.

  • Wear appropriate Personal Protective Equipment (PPE) , including at a minimum:

    • Safety goggles or a face shield

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

  • Do not attempt to open or handle the container if it appears compromised, under pressure, or is showing signs of reaction.

  • Follow the steps outlined in the Standard Operating Procedure table above , starting with Isolation & Labeling.

Logical Workflow for Managing Unidentified Chemicals

The following diagram illustrates the decision-making process and procedural flow for the safe management of an unidentified chemical substance within a laboratory setting.

Unidentified_Chemical_Workflow cluster_0 Initial Discovery cluster_1 Immediate Actions cluster_2 Assessment & Consultation cluster_3 Resolution start Unidentified Chemical Found (this compound) isolate Isolate & Label as 'Unknown Chemical' start->isolate info Gather Information (Logs, Notebooks) isolate->info assess Treat as Highly Hazardous info->assess contact_ehs Contact Environmental Health & Safety (EHS) assess->contact_ehs characterize EHS Determines Need for Characterization contact_ehs->characterize dispose Dispose per EHS Instructions characterize->dispose Analysis Not Needed identified Chemical Identified characterize->identified Analysis Complete identified->dispose

Caption: Workflow for the safe handling and disposal of an unidentified chemical.

This guidance is intended to provide a framework for ensuring safety when dealing with unknown substances. Always prioritize caution and adhere to your institution's specific safety protocols.

Personal protective equipment for handling NCGC00188636

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of NCGC00188636, also known as trans-N-(6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-N-methyl-ethanesulfonamide.

This document provides crucial safety and logistical information for the handling of this compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on a thorough hazard analysis of its key functional groups: the cyano group, the sulfonamide moiety, and the benzopyran core. This precautionary approach is essential for ensuring laboratory safety.

Hazard Analysis and Precautionary Measures

This compound's structure suggests potential hazards primarily associated with its cyano group. Organic nitriles can be toxic and may cause adverse health effects through inhalation, ingestion, or skin absorption.[1][2] The primary concern with cyano-containing compounds is the potential for the release of cyanide ions, which can interfere with cellular respiration.[1][3] Minor exposure to similar compounds can lead to dizziness, headaches, and nausea, while major exposure can result in more severe health consequences.[1]

The sulfonamide group may be associated with allergic reactions in susceptible individuals. While many sulfonamide-containing drugs have a good safety profile, the potential for hypersensitivity should not be disregarded.[4][5][6] The benzopyran structure is found in many biologically active compounds, and while many have therapeutic potential, their toxicological properties can vary widely.[7][8]

Given these potential hazards, a cautious approach is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on guidelines for handling hazardous chemicals and specifically cyano compounds.[2][9][10][11][12]

Body Part Personal Protective Equipment Specifications and Rationale
Hands Double Gloving: Chemical-resistant outer gloves over inner nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals.[11] An outer, more robust glove (e.g., neoprene or butyl rubber) provides additional protection against potential splashes and physical damage.[11]
Eyes Chemical Splash Goggles and Face Shield.Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[2][9][10]
Body Chemical-resistant Laboratory Coat or Apron.A lab coat made of a material resistant to chemicals should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[2][9]
Respiratory Use in a certified Chemical Fume Hood.All manipulations of this compound, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of any dust or aerosols.[1][2][9]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing the risk of exposure during routine laboratory work.

Designated Work Area
  • Establish a Designated Area: All work with this compound must be conducted in a designated area within the laboratory.[1][2][9]

  • Clear Labeling: This area should be clearly marked with warning signs indicating the presence of a potentially toxic chemical.[2][9]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1][2]

Weighing and Solution Preparation
  • Preparation: Before starting, ensure all necessary equipment and materials are inside the chemical fume hood.

  • Weighing: Use the "tare method" for weighing the solid compound to minimize contamination of the balance.[13] If possible, use an anti-static gun to prevent dispersal of fine powders.[13]

  • Dissolving: Slowly add the solvent to the solid compound. Avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound completely.

Storage
  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[13] Consider storing in a locked cabinet to restrict access.[13]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Type Disposal Procedure
Solid Waste (unused compound, contaminated gloves, bench paper, etc.) - Collect all solid waste in a dedicated, labeled hazardous waste container.[2] - Do not mix with other laboratory waste. - Follow your institution's guidelines for the disposal of nitrile-containing chemical waste.
Liquid Waste (solutions of this compound) - Collect all liquid waste in a dedicated, labeled, and sealed hazardous waste container.[2] - Do not dispose of down the drain. - The waste should be handled by a certified chemical waste disposal service.[14]
Contaminated Glassware - Decontaminate glassware by rinsing with a suitable solvent in a chemical fume hood. - Collect the rinse solvent as hazardous liquid waste. - After decontamination, glassware can be washed according to standard laboratory procedures.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][13] - Remove any contaminated clothing while under the safety shower.[2][13] - Seek immediate medical attention.
Eye Contact - Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][13] - Seek immediate medical attention.
Inhalation - Move the affected person to fresh air immediately. - If breathing is difficult, administer oxygen. - Seek immediate medical attention.[1]
Ingestion - Do NOT induce vomiting. - If the person is conscious, rinse their mouth with water. - Seek immediate medical attention.[1]
Spill - Evacuate the immediate area. - If the spill is small and you are trained to handle it, contain the spill with an appropriate absorbent material. - For larger spills, or if you are unsure, evacuate the laboratory and contact your institution's emergency response team.

Visual Workflow and Logical Relationships

To further clarify the safety procedures, the following diagrams illustrate the key workflows and logical relationships in handling this compound.

Operational_Workflow Figure 1: Operational Workflow for Handling this compound cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Prep Don PPE DesignatedArea Work in Designated Area (Fume Hood) Prep->DesignatedArea Weigh Weigh Compound DesignatedArea->Weigh PrepareSolution Prepare Solution Weigh->PrepareSolution Store Store Compound PrepareSolution->Store Decontaminate Decontaminate Work Area PrepareSolution->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose RemovePPE Remove PPE Dispose->RemovePPE

Caption: Operational Workflow for Handling this compound

Emergency_Response_Plan Figure 2: Emergency Response Plan for this compound Exposure cluster_SkinEye Skin/Eye Contact cluster_Inhalation Inhalation cluster_Ingestion Ingestion Exposure Exposure Event Flush Flush with Water (15 mins) Exposure->Flush Skin/Eye FreshAir Move to Fresh Air Exposure->FreshAir Inhalation RinseMouth Rinse Mouth Exposure->RinseMouth Ingestion RemoveClothing Remove Contaminated Clothing Flush->RemoveClothing MedicalAttention Seek Immediate Medical Attention RemoveClothing->MedicalAttention FreshAir->MedicalAttention RinseMouth->MedicalAttention

Caption: Emergency Response Plan for this compound Exposure

Disclaimer: This guidance is intended for trained laboratory personnel and is not a substitute for a formal risk assessment and adherence to all institutional and regulatory safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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